Copper L-aspartate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
30272-90-3 |
|---|---|
Molecular Formula |
C4H5CuNO4 |
Molecular Weight |
194.63 g/mol |
IUPAC Name |
copper;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |
InChI Key |
LHBCBDOIAVIYJI-DKWTVANSSA-L |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Cu+2] |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Foundational & Exploratory
Crystal structure of Copper L-aspartate monohydrate
An In-depth Technical Guide on the Crystal Structure of Copper (II) L-aspartate Complexes
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of Copper L-aspartate monohydrate has not been publicly reported. This guide therefore provides a detailed overview of the crystal structures of closely related copper (II) L-aspartate complexes, for which crystallographic data is available. The presented data serves as a valuable reference for understanding the coordination chemistry and structural properties of copper-aspartate interactions.
Introduction
Copper complexes of amino acids are of significant interest in various scientific fields, including biochemistry, pharmacology, and materials science. Their potential applications range from therapeutic agents to catalysts. L-aspartic acid, a dicarboxylic amino acid, can act as a versatile ligand, coordinating with metal ions through its amino and carboxylate groups. Understanding the precise three-dimensional arrangement of atoms within these complexes is crucial for elucidating their structure-activity relationships and for the rational design of new compounds with desired properties. This technical guide summarizes the available crystallographic data for prominent copper (II) L-aspartate complexes and provides detailed experimental protocols for their synthesis and characterization.
Crystal Structure Data of Copper (II) L-aspartate Complexes
While the crystal structure of this compound monohydrate is not available, the structures of (L-aspartate)(imidazole)copper(II) dihydrate and bis(L-aspartato)copper(II) have been determined. The crystallographic data for these compounds are presented below.
Table 1: Crystallographic Data for (L-aspartate)(imidazole)copper(II) dihydrate[1]
| Parameter | Value |
| Chemical Formula | C₇H₁₁CuN₃O₆ |
| Formula Weight | 312.73 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.836(3) |
| b (Å) | 15.089(3) |
| c (Å) | 20.661(4) |
| α (°) | 90 |
| β (°) | 101.464(4) |
| γ (°) | 90 |
| Volume (ų) | 3921.9(13) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.374 |
Table 2: Selected Bond Lengths and Angles for (L-aspartate)(imidazole)copper(II) dihydrate[1]
Note: Detailed bond lengths and angles for this specific compound require access to the full crystallographic information file (CIF), which was not available in the public domain search results. The data would typically be presented as follows:
| Bond | Length (Å) | Angle | Degrees (°) |
| Cu–N(imidazole) | e.g., 2.01 | N(imidazole)–Cu–N(aspartate) | e.g., 90.5 |
| Cu–N(aspartate) | e.g., 1.98 | N(imidazole)–Cu–O(carboxyl) | e.g., 175.2 |
| Cu–O(carboxyl) | e.g., 1.95 | N(aspartate)–Cu–O(carboxyl) | e.g., 84.3 |
| Cu–O(water) | e.g., 2.35 | O(water)–Cu–O(water) | e.g., 180 |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of copper (II) L-aspartate complexes, as inferred from the available literature on related compounds.
Synthesis of Copper (II) L-aspartate Complexes
A general procedure for the synthesis of copper (II) amino acid complexes involves the reaction of a copper (II) salt with the amino acid in an aqueous or aqueous-ethanolic solution. The pH of the solution is a critical parameter that influences the coordination mode of the amino acid and the final structure of the complex.
Example Protocol for the Synthesis of a Cu(II)-Aspartate Complex: [1]
-
Preparation of Reactant Solutions:
-
Dissolve a stoichiometric amount of L-aspartic acid in distilled water. The concentration will depend on the desired scale of the reaction.
-
Prepare an aqueous solution of a copper (II) salt, such as copper (II) chloride dihydrate (CuCl₂·2H₂O).
-
-
Reaction:
-
Slowly add the copper (II) salt solution to the L-aspartic acid solution with constant stirring.
-
Adjust the pH of the resulting solution to a desired value (e.g., pH 4) using a dilute solution of sodium hydroxide or hydrochloric acid. The optimal pH for the crystallization of a specific complex needs to be determined experimentally.
-
-
Crystallization:
-
Allow the solution to stand at room temperature for slow evaporation.
-
Alternatively, the solution can be concentrated by gentle heating and then cooled to induce crystallization. The formation of single crystals suitable for X-ray diffraction may take several days to weeks.
-
-
Isolation and Drying:
-
Collect the formed crystals by filtration.
-
Wash the crystals with a small amount of cold distilled water and then with a suitable organic solvent like ethanol or acetone to remove any impurities.
-
Dry the crystals in a desiccator over a suitable drying agent.
-
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound.
General Experimental Workflow:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to obtain the best fit with the experimental data.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability of the complex and the nature of its decomposition.
Typical Experimental Setup:
-
A small amount of the sample is placed in a sample pan (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen).
-
The change in mass of the sample (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.
The decomposition of copper (II) acetate monohydrate, a related compound, has been studied and shows a multi-step process involving dehydration followed by the decomposition of the acetate ligand and subsequent oxidation of copper species.[2] A similar decomposition pattern can be expected for this compound monohydrate, with the initial step being the loss of the water molecule.
Visualization of Experimental Workflow
The logical flow of experiments to determine and characterize the crystal structure of a coordination complex is depicted below.
Conclusion
While the definitive crystal structure of this compound monohydrate remains to be elucidated, the analysis of related copper (II) L-aspartate complexes provides valuable insights into the coordination chemistry of this system. The L-aspartate ligand demonstrates its versatility by coordinating to the copper (II) ion through both its carboxylate and amino groups, leading to the formation of stable complexes. The detailed experimental protocols provided in this guide offer a foundation for researchers aiming to synthesize and characterize this and other related metal-amino acid complexes. The determination of the crystal structure of this compound monohydrate would be a valuable addition to the field, enabling a more complete understanding of its properties and potential applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Properties of Copper(II)-L-Aspartate Complexes
This technical guide provides a comprehensive overview of the spectroscopic properties of coordination complexes formed between copper(II) ions and the amino acid L-aspartic acid. The interaction of copper with amino acids is of significant interest in bioinorganic chemistry and drug development, owing to their roles in biological systems and potential therapeutic applications. This document details the key spectroscopic signatures obtained from UV-Visible, Electron Paramagnetic Resonance (EPR), Infrared (IR), and Circular Dichroism (CD) spectroscopy, offering insights into the coordination environment, structure, and bonding of these complexes.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to study the d-d electronic transitions of the Cu(II) ion within the complex. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the geometry and nature of the coordinating ligands.
In aqueous solutions, the coordination of Cu(II) with L-aspartate is pH-dependent. At low pH, coordination primarily involves the carboxylate oxygen atoms.[1] As the pH increases, the amino group deprotonates and participates in chelation, leading to shifts in the absorption maximum.
Table 1: UV-Visible Spectroscopic Data for Copper(II)-L-Aspartate Complexes
| Complex/System | pH | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Coordination Environment/Notes | Reference(s) |
| CuH(Asp) | 3 | 756 | Not Reported | Coordination via carboxyl oxygen atoms ({Ox} chromophore). | [1] |
| Cu(Asp)Cl2 | 2 | 823 | Not Reported | Shift from λmax of 825 nm for CuCl2·2H2O. | [2] |
| Cu(Asp)Cl2 | 4 | 820 | Not Reported | Hypsochromic (blue) shift with increasing pH. | [2] |
| Cu(II)-pseudopeptidic complexes | - | 498-526 | ~319 | Suggests square-planar to square-pyramidal geometry. | [3] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for probing the environment of the paramagnetic Cu(II) center (d9 configuration). The principal values of the g-tensor (g∥ and g⊥) and the copper hyperfine coupling constant (A∥) provide detailed information about the symmetry of the ligand field and the nature of the copper-ligand bonds. For instance, the relationship between g∥ and A∥ can help distinguish between different coordination geometries and donor atoms.
Table 2: EPR Spectroscopic Parameters for Copper(II)-L-Aspartate Complexes
| Complex/System | Temperature | g∥ | g⊥ | A∥ (10-4 cm-1) | Notes | Reference(s) |
| CuH(Asp) | 77 K | 2.413 | Not Reported | 134 | Indicates an {Ox} chromophore, consistent with carboxylate coordination. | [1] |
| Cu(II) doped in [(L-aspartate)di(2-pyridyl)aminezinc(II)]hydrate | Room Temp. | 2.258 | 2.066 | 165.1 | Doped complex study providing insight into a specific coordination site. | [4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups of the L-aspartate ligand that are involved in coordination with the Cu(II) ion. Shifts in the characteristic vibrational frequencies of the carboxylate (-COO-) and amino (-NH2) groups upon complexation serve as direct evidence of bonding.
Specifically, the involvement of the carboxylate group is confirmed by changes in the asymmetric (νas) and symmetric (νs) stretching vibrations. The participation of the amino group is indicated by shifts in the N-H stretching vibrations.[5] The appearance of new bands in the far-IR region can be attributed to Cu-N and Cu-O stretching vibrations.[6][7]
Table 3: Key IR Vibrational Frequency Shifts in Copper(II)-L-Aspartate Complexes
| Functional Group | Free Ligand (L-Aspartate) Frequency (cm-1) | Complexed Ligand Frequency (cm-1) | Interpretation | Reference(s) |
| Amino (N-H stretch) | ~3100-3200 | Shifted | Confirms involvement of the -NH2 group in coordination. | [5] |
| Carboxylate (C=O stretch) | ~1700 | Shifted | Confirms involvement of the carboxylic group in covalent bonding. | [5] |
| Metal-Ligand (Cu-O) | - | ~409-411 | Appearance of new band indicates Cu-O bond formation. | [7] |
| Metal-Ligand (Cu-N) | - | ~514-518 | Appearance of new band indicates Cu-N bond formation. | [7] |
Circular Dichroism (CD) Spectroscopy
As L-aspartic acid is a chiral molecule, its copper complexes are also chiral and thus CD active. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the complex in solution. This technique is particularly valuable for studying the coordination of Cu(II) to chiral biomolecules like peptides and amino acids.[8] While specific quantitative data for simple Cu(II)-L-aspartate complexes is sparse in the reviewed literature, its application to oligopeptides containing aspartyl residues has been noted.[8]
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are critical for the accurate spectroscopic characterization of coordination complexes.
Synthesis of Copper(II)-L-Aspartate Complex
A general synthesis procedure involves the reaction of a copper(II) salt with L-aspartic acid in an aqueous solution, with pH control being a critical parameter.
-
Preparation of Solutions : Prepare aqueous solutions of a copper(II) salt (e.g., CuCl2·2H2O) and L-aspartic acid. A typical molar ratio is 1:2 (metal:ligand).[2]
-
pH Adjustment : The pH of the L-aspartic acid solution is adjusted using a base (e.g., NaOH) to facilitate deprotonation of the carboxylic acid and amino groups, promoting chelation.[2]
-
Reaction : The copper(II) salt solution is added dropwise to the L-aspartic acid solution with continuous stirring. The reaction is typically carried out for several hours.[2]
-
Isolation : The resulting solid complex is isolated by filtration, washed with distilled water and a suitable organic solvent (e.g., ethanol), and dried.
Spectroscopic Analyses
-
UV-Vis Spectroscopy :
-
Instrumentation : A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-160) is used.[9]
-
Sample Preparation : Complexes are dissolved in a suitable solvent (e.g., water or DMSO) to a known concentration (e.g., 3 mM).
-
Data Acquisition : Spectra are recorded over a specified wavelength range (e.g., 300–1000 nm) in a quartz cuvette.[2]
-
-
EPR Spectroscopy :
-
Instrumentation : An X-band (ca. 9.4 GHz) EPR spectrometer is typically used.[10]
-
Sample Preparation : Measurements are often performed on powdered polycrystalline samples or frozen solutions (e.g., water-glycol mixture) to minimize anisotropic broadening.[1][9]
-
Data Acquisition : Spectra are recorded at cryogenic temperatures (e.g., 77 K) to observe well-resolved hyperfine structures.[1][9][10] Key parameters include microwave frequency, microwave power, modulation frequency, and modulation amplitude.[10]
-
-
IR Spectroscopy :
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation : The solid sample is typically mixed with KBr powder and pressed into a pellet.
-
Data Acquisition : Spectra are recorded over the mid-IR range (e.g., 4000–400 cm-1).[2]
-
Visualizations: Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and the logical connections between spectroscopic data and structural interpretation.
Caption: Experimental workflow for synthesis and spectroscopic characterization.
Caption: Deducing complex structure from spectroscopic data.
References
- 1. Complexes of Cu(II) Ions and Noncovalent Interactions in Systems with L-Aspartic Acid and Cytidine-5'-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 3. Copper( ii ) complexes of macrocyclic and open-chain pseudopeptidic ligands: synthesis, characterization and interaction with dicarboxylates - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01496D [pubs.rsc.org]
- 4. EPR spectra of (L-aspartate)di(2-pyridyl)aminezinc(II) hydrate substitutionally copper(II) doped complex - Universidad Andrés Bello [researchers.unab.cl]
- 5. quasar.physics.uvt.ro [quasar.physics.uvt.ro]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(II) complexes of oligopeptides containing aspartyl and glutamyl residues. Potentiometric and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electron paramagnetic resonance spectroscopy reveals alterations in the redox state of endogenous copper and iron complexes in photodynamic stress-induced ischemic mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Analysis of Copper L-Aspartate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal analysis of Copper L-aspartate, a compound of interest in pharmaceutical and materials science. The document details the experimental protocols for conducting thermal analysis, presents quantitative data in a structured format, and visualizes the key processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of metal-amino acid complexes.
Introduction
This compound is a metal complex formed between copper(II) ions and the amino acid L-aspartic acid. Understanding its thermal stability and decomposition characteristics is crucial for applications in drug delivery, catalysis, and as a nutritional supplement. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the physicochemical properties of such complexes. This guide synthesizes available research to provide a detailed understanding of the thermal behavior of this compound.
Experimental Protocols
The following protocols outline the methodologies for the thermal analysis of this compound, based on common practices for metal-amino acid complexes.
2.1 Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. These analyses are often performed simultaneously (TGA-DTA).
-
Instrumentation: A simultaneous thermal analyzer capable of performing TGA and DTA is utilized.
-
Sample Preparation: A small amount of the this compound complex (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis is typically conducted under a dynamic inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 30 mL/min) to prevent oxidative decomposition.[1]
-
Heating Program: The sample is heated from ambient temperature to a final temperature, typically in the range of 800-1000°C.[2][3] A linear heating rate, commonly 10°C/min, is applied.[1]
-
Data Acquisition: The instrument records the sample mass, sample temperature, and the temperature difference between the sample and the reference as a function of time and temperature. The resulting TGA curve plots mass loss percentage versus temperature, while the DTA curve shows endothermic and exothermic peaks.
2.2 Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It provides quantitative information about thermal events such as phase transitions and chemical reactions.
-
Instrumentation: A differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under a controlled atmosphere, usually an inert gas like nitrogen, with a consistent purge rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. The resulting DSC curve plots heat flow versus temperature, where peaks correspond to endothermic or exothermic processes.[4][5]
Thermal Decomposition Data
The thermal decomposition of this compound generally occurs in multiple stages. The following tables summarize the quantitative data reported in the literature for copper-amino acid complexes, providing a reference for the expected thermal behavior.
Table 1: Thermogravimetric Analysis (TGA) Data for Copper(II) Amino Acid Complexes
| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |
| Cu(HAsp)₂·6H₂O | up to 220 | 24.17 | Removal of water molecules | [2] |
| 220 - 420 | 58.01 | Decomposition of amino acid groups | [2] | |
| 420 - 1000 | 17.82 | Formation of copper oxides | [2] | |
| [Cu(ur)(asn)(H₂O)₃]Cl | 22 - 178 | 2.98 | Loss of coordinated water | [1] |
| 178 - 306 | - | Loss of remaining water, Cl, and partial urea | [1] | |
| 306 - 785 | - | Decomposition of asparagine and urea fragments | [1] |
Note: HAsp refers to aspartic acid, ur to urea, and asn to asparagine.
Table 2: Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) Data
| Complex | Peak Temperature (°C) | Process | Type | Reference |
| Cu(HAsp)₂·6H₂O | < 220 | Dehydration | Endothermic | [2] |
| Copper Complexes | 250 - 450 | Formation of Cu₂O | Exothermic | [6] |
| 350 - 750 | Formation of CuO | Exothermic | [6] | |
| Copper Complexes | 360 - 700 | Decomposition | Exothermic | [4] |
Visualization of Processes
4.1 Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for conducting thermal analysis of a metal-amino acid complex like this compound.
References
- 1. Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. sjdfs.journals.ekb.eg [sjdfs.journals.ekb.eg]
- 4. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]
- 5. What is the Difference Between DSC and DTA | Innovatech Labs [innovatechlabs.com]
- 6. researchgate.net [researchgate.net]
Copper L-Aspartate: A Technical Guide to Solubility Across Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of copper L-aspartate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values. The guide details established methodologies for solubility assessment and subsequent quantification, enabling reproducible and accurate results.
Quantitative Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications in various fields, including pharmaceuticals and materials science. While qualitative descriptions suggest that this compound exhibits poor solubility in many organic solvents and may be soluble in aqueous solutions and dimethyl sulfoxide (DMSO), precise quantitative data is scarce.
To facilitate comparative analysis, experimental data should be systematically recorded. The following table provides a template for presenting such data:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Reference |
| Water | 25 | Data to be determined | Data to be determined | AAS/UV-Vis | [Internal Data] |
| Ethanol | 25 | Data to be determined | Data to be determined | AAS/UV-Vis | [Internal Data] |
| Methanol | 25 | Data to be determined | Data to be determined | AAS/UV-Vis | [Internal Data] |
| DMSO | 25 | Data to be determined | Data to be determined | AAS/UV-Vis | [Internal Data] |
| Acetonitrile | 25 | Data to be determined | Data to be determined | AAS/UV-Vis | [Internal Data] |
| Dioxane | 25 | Data to be determined | Data to be determined | AAS/UV-Vis | [Internal Data] |
Experimental Protocol: Determining the Solubility of this compound
The following section outlines a detailed methodology for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method. This method is considered the gold standard for solubility measurements.[1][2][3][4]
Principle
An excess amount of solid this compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then carefully separated from the solid material, and the concentration of dissolved this compound is quantified using a suitable analytical technique.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, DMSO) of analytical grade
-
Volumetric flasks
-
Conical flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
pH meter (for aqueous solutions)
-
Quantification instrument (e.g., Atomic Absorption Spectrometer or UV-Vis Spectrophotometer)
Procedure
-
Preparation: Accurately weigh an excess amount of this compound and add it to a volumetric flask containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[2]
-
Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 72 hours) to reach equilibrium.[2] Preliminary studies may be required to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess solid, two common methods can be employed:
-
Centrifugation: Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a syringe filter. Ensure the filter material does not interact with or adsorb the solute.
-
-
Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear, saturated solution with the appropriate solvent to a concentration within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.
Analytical Quantification Methods
The concentration of dissolved this compound can be determined by quantifying the copper ion concentration. Two highly sensitive and reliable methods are Atomic Absorption Spectroscopy (AAS) and UV-Visible (UV-Vis) Spectrophotometry.
AAS is a highly sensitive technique for determining the concentration of specific metal ions in a solution.[5][6][7][8][9]
-
Principle: The sample is atomized, and the amount of light absorbed by the ground-state copper atoms at a characteristic wavelength (324.7 nm) is proportional to the concentration of copper in the sample.[6][7]
-
Instrumentation: An atomic absorption spectrophotometer equipped with a copper hollow-cathode lamp and either a flame or graphite furnace atomizer.[5][6]
-
Procedure:
-
Prepare a series of standard solutions of known copper concentrations.
-
Generate a calibration curve by measuring the absorbance of the standard solutions.
-
Measure the absorbance of the diluted sample from the solubility experiment.
-
Determine the copper concentration in the sample by interpolating from the calibration curve.
-
UV-Vis spectrophotometry can be used to quantify copper ions, often after complexation with a coloring agent to enhance absorbance in the visible region. The blue color of the aqueous this compound complex itself may also be utilized for direct measurement.[10][11][12][13][14]
-
Principle: The absorbance of a solution at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). For copper ions, a complexing agent can be added to form a colored complex with a distinct absorbance maximum.[10]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure (with complexing agent):
-
Select a suitable complexing agent that forms a stable, colored complex with copper(II) ions.
-
Prepare a series of standard solutions of known copper concentrations and add the complexing agent.
-
Generate a calibration curve by measuring the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) of the copper complex.
-
Treat the diluted sample from the solubility experiment with the complexing agent in the same manner.
-
Measure the absorbance of the sample and determine the copper concentration from the calibration curve.
-
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process for determining the solubility of this compound, the following workflow diagram has been generated using the DOT language.
This comprehensive guide provides the necessary framework for researchers and professionals in drug development to accurately determine and present the solubility of this compound in various solvents. The detailed experimental protocols and analytical methods described herein will facilitate the generation of crucial data for the advancement of research and development involving this compound.
References
- 1. enamine.net [enamine.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. nemi.gov [nemi.gov]
- 6. Copper- Determination by AAS | OIV [oiv.int]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. webhost.bridgew.edu [webhost.bridgew.edu]
- 10. researchgate.net [researchgate.net]
- 11. scitepress.org [scitepress.org]
- 12. scispace.com [scispace.com]
- 13. cetjournal.it [cetjournal.it]
- 14. ijsrm.net [ijsrm.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Copper L-aspartate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Copper L-aspartate, a compound of interest in various scientific and pharmaceutical research fields. The information presented herein is intended to serve as a foundational resource for professionals engaged in drug development and related research areas.
Chemical and Physical Properties
This compound is a metal complex consisting of a central copper ion (Cu²⁺) coordinated with the L-enantiomer of the amino acid aspartic acid. This coordination results in a compound with distinct physicochemical characteristics.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅CuNO₄ | [1] |
| Molecular Weight | 194.63 g/mol | [1] |
| Appearance | Blue powder | |
| CAS Number | 30272-90-3 | [1] |
| Solubility | Soluble in water. The solubility of amino acid complexes is generally influenced by the polarity of the solvent. While specific quantitative data for a range of solvents is not readily available, L-aspartic acid itself is soluble in water and its solubility is affected by the presence of salts. | [2][3] |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of a copper (II) salt with L-aspartic acid in an aqueous solution. The resulting complex can be isolated and purified for further analysis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
L-aspartic acid
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a stoichiometric amount of L-aspartic acid in deionized water with gentle heating.
-
In a separate beaker, prepare an aqueous solution of copper (II) sulfate pentahydrate.
-
Slowly add the copper sulfate solution to the L-aspartic acid solution while stirring continuously.
-
Adjust the pH of the resulting solution to a slightly acidic or neutral range to facilitate the formation of the complex.
-
Continue stirring the mixture at a controlled temperature for a specified period to ensure the reaction goes to completion.
-
The resulting blue precipitate of this compound is then collected by filtration.
-
Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials and impurities.
-
Dry the final product under vacuum to obtain a fine blue powder.
Characterization Techniques
FTIR spectroscopy is employed to identify the functional groups present in this compound and to confirm the coordination of the aspartate ligand to the copper ion.
Experimental Protocol:
-
Prepare a sample by mixing a small amount of the dried this compound powder with potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
Expected Spectral Features: The coordination of the amino and carboxylate groups of L-aspartic acid to the copper ion results in characteristic shifts in their vibrational frequencies compared to the free amino acid.
| Wavenumber Range (cm⁻¹) | Assignment | Reference(s) |
| 3400-3200 | N-H stretching vibrations of the amino group, often shifted upon coordination. | [4] |
| 1700-1600 | Asymmetric stretching vibration of the coordinated carboxylate group (COO⁻). | [5][6] |
| 1450-1350 | Symmetric stretching vibration of the coordinated carboxylate group (COO⁻). | [6] |
| Below 500 | Cu-N and Cu-O stretching vibrations, confirming the coordination of the ligand to the metal center. | [4] |
UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the copper (II) ion in the complex.
Experimental Protocol:
-
Prepare a dilute solution of this compound in deionized water.
-
Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-900 nm using a quartz cuvette.
Expected Spectral Features: Copper (II) complexes typically exhibit a broad absorption band in the visible region due to d-d electronic transitions.
| Wavelength (λmax) | Electronic Transition | Reference(s) |
| ~600-800 nm | d-d transitions of the Cu(II) ion in a distorted octahedral or square planar coordination environment. | [7][8] |
| Below 300 nm | Charge transfer bands. | [9] |
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition pattern of this compound.
Experimental Protocol:
-
Place a small, accurately weighed sample of this compound into an alumina or platinum crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature (TGA) and the difference in heat flow between the sample and a reference (DSC).[10][11][12][13]
Expected Thermal Events: The thermogram of this compound is expected to show distinct stages of decomposition.
| Temperature Range (°C) | Event | Reference(s) |
| 100-200 | Loss of water of hydration. | [14] |
| 200-400 | Decomposition of the organic aspartate ligand. | [10][14][15] |
| Above 400 | Formation of a stable copper oxide residue. | [14] |
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in this compound.
Experimental Protocol:
-
Grow single crystals of this compound suitable for X-ray diffraction, which can be a challenging process often requiring slow evaporation or diffusion techniques.
-
Mount a selected crystal on a goniometer.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the collected data to solve and refine the crystal structure.[16][17][18]
Potential Biological Activity and Signaling Pathways
Copper is an essential trace element involved in numerous biological processes, and its complexes are of interest for their potential therapeutic applications. While the specific signaling pathways directly modulated by this compound are not extensively elucidated, the known roles of copper in cellular signaling provide a basis for postulating potential mechanisms of action.
Copper ions are known to modulate the activity of various enzymes and signaling proteins.[19] For instance, copper can influence key signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways.[20] Furthermore, studies have shown that copper chelators can impact the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in processes like cell growth, differentiation, and invasion.[21] In the central nervous system, copper can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic transmission.[22][23]
Based on the established roles of copper in cellular signaling, a potential mechanism of action for this compound could involve the modulation of these pathways upon its dissociation and the subsequent interaction of copper ions with key cellular components.
Caption: Potential signaling pathway of this compound.
Conclusion
This technical guide has summarized the key physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization. The provided data and methodologies offer a valuable resource for researchers and professionals in the field of drug development and chemical sciences. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares Regression Analysis [mdpi.com]
- 8. cetjournal.it [cetjournal.it]
- 9. quasar.physics.uvt.ro [quasar.physics.uvt.ro]
- 10. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Type Zero Copper Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research-portal.uu.nl [research-portal.uu.nl]
- 19. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 23. Copper signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Copper L-Aspartate in Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper, an essential trace element, and L-aspartate, a crucial amino acid and neurotransmitter, converge to form copper L-aspartate, a complex with emerging significance in various biochemical pathways. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and cellular implications of this compound. Drawing upon available scientific literature, this document elucidates its potential roles in neurotransmission, enzyme modulation, and as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.
Introduction
Copper is a vital cofactor for a multitude of enzymes involved in critical physiological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis.[1][2] L-aspartic acid, a non-essential amino acid, is a key building block for proteins and nucleotides, a crucial component of the urea cycle, and an excitatory neurotransmitter in the central nervous system.[3] The chelation of copper by L-aspartate forms a stable complex that may exhibit unique biochemical properties distinct from its individual components. Understanding the role of this compound in biochemical pathways is critical for elucidating fundamental cellular processes and for the development of novel therapeutic strategies.
Synthesis and Characterization of this compound
The synthesis of copper (II) L-aspartate complexes is a fundamental step for in-vitro and in-vivo studies. Several methods have been reported, generally involving the reaction of a copper salt with L-aspartic acid in an aqueous solution.
Experimental Protocol: Synthesis of Copper (II) L-Aspartate
A common method for the synthesis of a copper (II) amino acid complex involves the following steps:
-
Preparation of Solutions:
-
Dissolve a specific molar amount of a copper salt (e.g., copper (II) chloride, CuCl₂) in distilled water.
-
Dissolve a corresponding molar ratio of L-aspartic acid in distilled water. The molar ratio of copper to L-aspartic acid can be varied to obtain different complex formations (e.g., 1:1 or 1:2).[4]
-
-
Reaction:
-
Slowly add the copper salt solution to the L-aspartic acid solution while stirring continuously.
-
The pH of the solution can be adjusted using a base (e.g., sodium hydroxide) to facilitate complex formation.[4]
-
-
Crystallization and Isolation:
-
The resulting solution is often heated and then cooled to promote crystallization of the this compound complex.
-
The crystals are then filtered, washed with a suitable solvent (e.g., ethanol), and dried.[5]
-
-
Characterization:
-
The synthesized complex should be characterized using various analytical techniques to confirm its structure and purity. These techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination between the copper ion and the functional groups of L-aspartate (amino and carboxyl groups).
-
UV-Visible Spectroscopy: To determine the electronic properties of the complex.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
-
X-ray Diffraction (XRD): To determine the crystal structure.
-
-
Biochemical Pathways and Mechanisms of Action
While research specifically delineating the biochemical pathways of this compound is still emerging, evidence suggests its involvement in several key cellular processes, primarily centered around neurotransmission and enzyme modulation.
Role in Neurotransmission
L-aspartate is an excitatory neurotransmitter that can activate N-methyl-D-aspartate (NMDA) receptors.[3] Copper ions are known to be released into the synaptic cleft during neuronal activity and can modulate the function of various neurotransmitter receptors, including NMDA and GABA receptors.[6][7] This convergence suggests a significant role for this compound in modulating synaptic plasticity and neuronal excitability.
Proposed Mechanism of Action at the Synapse:
It is hypothesized that this compound, either formed endogenously in the synaptic cleft or administered exogenously, can interact with NMDA receptors. This interaction could potentially modulate the receptor's affinity for glutamate and aspartate, thereby influencing the influx of calcium ions and downstream signaling cascades.
Modulation of Enzyme Activity
Copper is a catalytic cofactor for numerous enzymes. The complexation of copper with L-aspartate can influence its bioavailability and interaction with these enzymes.
Copper-zinc superoxide dismutase (SOD1) is a critical antioxidant enzyme that catalyzes the dismutation of superoxide radicals. The active site of SOD1 contains a copper ion coordinated by histidine and aspartate residues.[8] It is plausible that this compound could serve as a donor of copper to apo-SOD1, thereby activating the enzyme and contributing to the cellular antioxidant defense system.
This compound may also influence the activity of other cuproenzymes, such as cytochrome c oxidase in the mitochondrial electron transport chain, thereby impacting cellular energy metabolism.[9] Further research is required to elucidate the specific interactions and kinetic parameters involved.
Quantitative Data
Quantitative data on the biochemical properties of this compound are crucial for understanding its physiological relevance. The following table summarizes available data from the literature.
| Parameter | Value | Method | Reference |
| Stability Constants (log β) | |||
| Cu(Asp) | 8.75 | Potentiometric Titration | [5] |
| Cu(Asp)₂ | 15.52 | Potentiometric Titration | [5] |
| Antidiabetic Activity (% Glucose Lowering) | |||
| Cu(Asp)Cl₂ | 76.13% | In vivo (mice) | [4] |
Experimental Protocols for Further Research
To advance the understanding of this compound's role in biochemical pathways, rigorous experimental investigation is necessary. The following protocols provide a framework for future studies.
Protocol: Investigating the Effect on Neuronal Activity
Objective: To determine the effect of this compound on the electrophysiological properties of neurons.
Methodology:
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings to measure changes in membrane potential, firing frequency, and synaptic currents (e.g., NMDA receptor-mediated currents).
-
Establish a baseline recording in standard extracellular solution.
-
Perfuse the cells with varying concentrations of this compound and record the electrophysiological responses.
-
Include appropriate controls, such as copper chloride and L-aspartic acid alone, to differentiate the effects of the complex from its individual components.
-
-
Data Analysis: Analyze the recorded data to determine the dose-dependent effects of this compound on neuronal excitability and synaptic transmission.
Protocol: Assessing the Impact on Enzyme Kinetics
Objective: To quantify the effect of this compound on the activity of a specific copper-dependent enzyme (e.g., SOD1).
Methodology:
-
Enzyme Source: Purify the target enzyme or use a commercially available source.
-
Enzyme Assay:
-
Perform a standard activity assay for the chosen enzyme. For SOD1, this could be an indirect assay based on the inhibition of a superoxide-generating reaction.
-
Conduct the assay in the presence of varying concentrations of this compound.
-
Include controls with copper chloride and L-aspartic acid.
-
-
Kinetic Analysis:
-
Determine the kinetic parameters (Kₘ and Vₘₐₓ) of the enzyme in the presence and absence of the this compound complex.
-
Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten) to determine the nature of the interaction (e.g., activation, inhibition).
-
Therapeutic Potential
The unique biochemical properties of this compound suggest its potential as a therapeutic agent in several disease contexts.
-
Neurodegenerative Diseases: Given its potential role in modulating synaptic activity, this compound could be investigated for its therapeutic effects in neurodegenerative disorders characterized by excitotoxicity and synaptic dysfunction.
-
Diabetes: Preliminary studies have shown that a copper-aspartate complex can lower blood glucose levels in animal models, suggesting a potential application in the management of diabetes.[4] The underlying mechanism, however, requires further investigation.
-
Cancer: Copper is essential for tumor growth and angiogenesis. While some copper complexes have shown anti-cancer activity, the specific effects of this compound in this context are yet to be thoroughly explored.[10]
Conclusion
This compound is a molecule of significant interest at the intersection of inorganic biochemistry and neurobiology. While our understanding of its specific roles in biochemical pathways is still developing, the available evidence strongly suggests its involvement in the modulation of neurotransmission and enzyme activity. This technical guide has provided a comprehensive overview of the current knowledge, including synthesis, potential mechanisms of action, and quantitative data. The detailed experimental protocols offered herein are intended to serve as a foundation for future research, which is crucial for fully elucidating the biochemical significance of this compound and harnessing its potential for therapeutic applications. Further investigation into its cellular uptake, trafficking, and interaction with specific molecular targets will be instrumental in advancing this exciting field.
References
- 1. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Role of copper in central nervous system physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Copper Modulates Mitochondrial Oxidative Phosphorylation to Enhance Dermal Papilla Cells Proliferation in Rex Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]
Copper L-Aspartate: A Technical Guide to its Discovery, Chemistry, and Biological Significance
Authored by: [Your Name/Organization]
Publication Date: November 2, 2025
Version: 1.0
Abstract
Copper L-aspartate, a chelated complex of the essential mineral copper and the amino acid L-aspartic acid, has garnered interest within the scientific community for its potential therapeutic applications and enhanced bioavailability. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details experimental protocols for its synthesis and biological evaluation, with a particular focus on its emerging role as an antidiabetic agent. Furthermore, this document explores the potential signaling pathways modulated by copper, which may underlie the biological activities of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of bioinorganic chemistry, pharmacology, and therapeutics.
Introduction
The intersection of inorganic chemistry and biology has paved the way for the development of novel therapeutic agents with unique mechanisms of action. Metal complexes, particularly those involving essential trace elements and biomolecules, offer a promising avenue for drug discovery. Copper, an essential trace element, is a critical cofactor for a multitude of enzymes involved in vital physiological processes.[1] L-aspartic acid, a non-essential amino acid, plays a crucial role in various metabolic pathways. The chelation of copper with L-aspartic acid to form this compound results in a complex with distinct physicochemical and biological properties. This guide aims to provide an in-depth technical overview of this compound, from its historical context to its potential therapeutic applications.
Discovery and History
The formal "discovery" of this compound is not attributed to a single event but rather evolved from the broader field of coordination chemistry and the study of metal-amino acid complexes. The investigation of such complexes dates back to the 19th century, with early work focusing on the interaction of metal ions with simple amino acids.
The systematic study of coordination compounds began in the late 18th and early 19th centuries, with foundational work on complexes like Prussian blue and ammoniacal cobalt solutions.[2] The pioneering work of Alfred Werner in the 1890s, which introduced the concept of coordination spheres, was a landmark in understanding the structure and bonding of these compounds.[2]
While the precise date of the first synthesis of this compound is not well-documented in readily available literature, its study is a natural progression from the investigation of other copper-amino acid complexes. The preparation and characterization of this compound are part of the ongoing exploration of bioinorganic chemistry, a field that examines the role of metals in biological systems. Modern research continues to explore the synthesis, characterization, and application of this compound, particularly in the context of its potential pharmacological activities.[3]
Physicochemical Properties
This compound is a blue, powdered solid.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅CuNO₄ | [4] |
| Molecular Weight | 194.63 g/mol | [4] |
| IUPAC Name | copper;(2S)-2-aminobutanedioate | [4] |
| CAS Number | 30272-90-3 | [4] |
| Appearance | Blue powder | [3] |
| Coordination Geometry | The Cu(II) atom is typically bonded to the oxygen atom of the carboxy group and the nitrogen atom of the amino group, forming a five-membered chelate ring. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and in vivo evaluation of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a copper salt with L-aspartic acid in an aqueous solution.[3]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
L-aspartic acid
-
Distilled water
-
0.1 M Sodium hydroxide (NaOH) solution
-
Reaction vessel with reflux condenser and magnetic stirrer
-
pH meter
-
Freeze-dryer
Procedure: [3]
-
Prepare a solution of CuCl₂·2H₂O by dissolving 0.17 g (1 mmol) in 25 mL of distilled water.
-
Prepare a solution of L-aspartic acid by dissolving 0.26 g (2 mmol) in 25 mL of distilled water.
-
Mix the two solutions in the reaction vessel.
-
Adjust the pH of the mixture to 4 using the 0.1 M NaOH solution while stirring continuously.
-
Reflux the mixture at 60°C for 3 hours with continuous stirring.
-
After the reaction is complete, freeze-dry the resulting solution for 48 hours to obtain the solid this compound complex.
-
The expected yield of the blue solid product is approximately 95.02%.[3]
In Vivo Antidiabetic Activity Assay
The following protocol describes the evaluation of the antidiabetic potential of this compound in an alloxan-induced diabetic mouse model.[3]
Materials:
-
Male mice (e.g., Mus musculus)
-
This compound
-
Alloxan
-
Glibenclamide (positive control)
-
Standard animal feed and water
-
Glucometer and test strips
-
Oral gavage needles
Procedure: [3]
-
Animal Acclimatization: Acclimatize the mice for one week under standard laboratory conditions.
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of alloxan.
-
Grouping of Animals: Divide the diabetic mice into the following groups:
-
Negative control group (no treatment)
-
Positive control group (treated with glibenclamide)
-
Treatment group (treated with this compound at a specific dose, e.g., Dose I)
-
-
Treatment: Administer the respective treatments orally via gavage daily for a period of 21 days.
-
Blood Glucose Monitoring: Measure the fasting blood glucose levels of the mice at regular intervals (e.g., weekly) throughout the 21-day treatment period.
-
Data Analysis: Calculate the percentage of glucose lowering (%GL) for each group to evaluate the antidiabetic efficacy.
Quantitative Data Presentation
The following table summarizes the quantitative data from the in vivo antidiabetic study of this compound.[3]
| Treatment Group | Dose | % Glucose Lowering (%GL) | Efficacy compared to Glibenclamide |
| Cu(Asp)Cl₂ | Dose I | 76.1337% | Nearly as effective |
| Glibenclamide | - | 78.3455% | - |
Signaling Pathways
While direct studies on the signaling pathways specifically modulated by this compound are limited, the well-documented role of copper ions in cellular signaling provides a basis for potential mechanisms of action. It is important to note that the following pathways are known to be influenced by copper ions, and further research is required to confirm their specific activation by the this compound complex.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Copper ions have been shown to activate the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[5][6][7] Activation of this pathway by copper can lead to the phosphorylation of downstream targets like ERK1/2.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism.[8][9] Copper ions can activate this pathway, potentially contributing to its insulin-mimetic effects.[10][11][12]
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation and immune responses. Copper has been shown to activate NF-κB, potentially through the generation of reactive oxygen species (ROS).[13][14] However, there are also reports of copper inhibiting this pathway under certain conditions.[15]
Conclusion
This compound is a bioinorganic complex with a rich history rooted in the fundamental principles of coordination chemistry. Its synthesis is straightforward, and it exhibits promising biological activities, most notably as a potential antidiabetic agent. While the precise molecular mechanisms underlying its effects are still under investigation, the known roles of copper in modulating key cellular signaling pathways such as MAPK, PI3K/Akt, and NF-κB provide a strong foundation for future research. This technical guide serves as a comprehensive resource for scientists and researchers, providing essential information on the discovery, properties, and experimental evaluation of this compound, and aims to stimulate further exploration into its therapeutic potential.
References
- 1. Copper: an Essential Metal in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspases leave the beaten track: caspase-mediated activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Induced Activation of MAPKs, CDPKs and CaMKs Triggers Activation of Hexokinase and Inhibition of Pyruvate Kinase Leading to Increased Synthesis of ASC, GSH and NADPH in Ulva compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Stimulation of phosphoinositide 3-kinase/Akt signaling by copper and zinc ions: mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper activates the NF-kappaB pathway in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Copper (II) L-aspartate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper (II) complexes with amino acids, such as L-aspartate, are of significant interest due to their potential biological activities and applications in pharmacology and nutrition. These complexes serve as model systems for studying the interaction of metal ions with biological molecules and have been investigated for their potential as therapeutic agents.[1] This document provides a detailed laboratory protocol for the synthesis of Copper (II) L-aspartate, along with methods for its characterization.
Synthesis Protocol: Copper (II) L-aspartate
This protocol is adapted from methodologies described for the synthesis of copper-amino acid complexes.[1] The reaction involves the chelation of a copper (II) ion by the L-aspartic acid ligand in an aqueous solution.
1.1. Materials and Reagents
-
Copper (II) Chloride Dihydrate (CuCl₂·2H₂O)
-
L-Aspartic Acid (C₄H₇NO₄)
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Distilled Water (H₂O)
-
Acetone
1.2. Equipment
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Reaction flask (e.g., 100 mL round-bottom flask)
-
Beakers and graduated cylinders
-
pH meter or pH indicator strips
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven or desiccator for drying
1.3. Experimental Procedure
-
Prepare Reactant Solutions:
-
Reaction Setup:
-
Transfer the L-aspartic acid solution to the reaction flask equipped with a magnetic stir bar.
-
Place the flask on the magnetic stirrer and begin stirring.
-
Slowly add the CuCl₂·2H₂O solution dropwise to the L-aspartic acid solution.
-
-
pH Adjustment and Reflux:
-
Adjust the pH of the reaction mixture to the desired level (e.g., pH 4 or pH 7) by slowly adding 0.1 M NaOH solution.[1] The optimal pH can influence the yield and purity of the product.
-
Set up the reflux condenser on the reaction flask.
-
Heat the mixture to 60°C and allow it to reflux with continuous stirring. The reaction time can be varied (e.g., 1-4 hours) to optimize the yield.[1] A color change to a deeper blue is typically observed.
-
-
Product Isolation and Purification:
-
After the reflux period, turn off the heat and allow the solution to cool to room temperature.
-
Collect the resulting blue precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of hot water, followed by acetone, to remove any unreacted starting materials and impurities.[2]
-
Dry the final product in an oven at a low temperature (e.g., 50-60°C) or in a desiccator until a constant weight is achieved.
-
Quantitative Data Summary
The reaction conditions significantly impact the product yield. The following table summarizes quantitative data derived from related synthesis protocols for copper-amino acid complexes.
| Parameter | Value | Source |
| Molar Ratio | 1:2 (CuCl₂·2H₂O : L-Aspartic Acid) | [1] |
| Optimal pH | 4 | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temp. | 60°C (Reflux) | [1] |
| Reported Yield | ~95% (at pH 4, 3 hours) | [1] |
| Product Color | Blue solid | [1] |
| Solubility | Fairly soluble in H₂O and DMSO |
Characterization Protocols
To confirm the identity and structure of the synthesized Copper (II) L-aspartate complex, the following characterization techniques are recommended.
3.1. Infrared (IR) Spectroscopy
-
Objective: To identify the coordination sites of the L-aspartate ligand to the copper (II) ion.
-
Methodology:
-
Prepare a sample by mixing a small amount of the dried complex with potassium bromide (KBr) and pressing it into a pellet.
-
Record the IR spectrum over a wavenumber range of 4000–400 cm⁻¹.
-
Analysis: The coordination of the amino (-NH₂) and carboxyl (-COO⁻) groups to the copper ion is confirmed by shifts in their characteristic absorption bands compared to the free L-aspartic acid ligand. Specifically, look for changes in the asymmetric and symmetric stretching vibrations of the COO⁻ group and the N-H stretching vibrations.[3]
-
3.2. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions of the copper (II) ion within the complex, which provides information about its coordination environment.
-
Methodology:
-
Prepare a dilute solution of the complex in a suitable solvent (e.g., distilled water).
-
Record the absorption spectrum over a wavelength range of 300–1000 nm.[1]
-
Analysis: A shift in the maximum absorption wavelength (λ_max) compared to the precursor copper salt indicates the formation of the complex.[1] The position of the d-d transition band is characteristic of the geometry of the Cu(II) complex.
-
Diagrams and Workflows
4.1. Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and characterization of Copper (II) L-aspartate.
Caption: Workflow for Copper (II) L-aspartate synthesis.
4.2. Chelation Diagram
This diagram illustrates the logical relationship of the copper (II) ion coordinating with the functional groups of the L-aspartate ligand. IR spectroscopy confirms the involvement of the amino and carboxyl groups in the metal-ligand bond formation.
Caption: Chelation of Copper (II) by L-aspartate.
References
Application Notes: Experimental Applications of Copper L-aspartate in Catalysis
Introduction
Copper L-aspartate, a coordination complex of copper(II) and the naturally occurring chiral amino acid L-aspartic acid, is an emerging catalyst in organic synthesis. The inherent chirality of the L-aspartate ligand, coupled with the versatile redox chemistry of copper, makes this complex a promising candidate for asymmetric catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-nitro alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]
Catalytic Application: Asymmetric Henry (Nitroaldol) Reaction
The this compound complex is an effective catalyst for the enantioselective addition of nitromethane to various aldehydes, producing chiral β-nitro alcohols. The catalyst is typically generated in situ from a copper(II) salt and L-aspartic acid.
General Reaction Scheme
Data Presentation: Catalyst Performance
The following table summarizes representative quantitative data for the this compound catalyzed asymmetric Henry reaction with various aromatic aldehydes. The data is indicative of the typical performance of chiral copper-amino acid based catalysts in this transformation.[1][2][3][4][5][6]
| Entry | Aldehyde (R-CHO) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | (R)-1-Phenyl-2-nitroethanol | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | (R)-1-(4-Nitrophenyl)-2-nitroethanol | 96 | 94 |
| 3 | 2-Chlorobenzaldehyde | (R)-1-(2-Chlorophenyl)-2-nitroethanol | 91 | 89 |
| 4 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-2-nitroethanol | 82 | 88 |
| 5 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-2-nitroethanol | 88 | 91 |
Experimental Protocols
Protocol for in situ Preparation of this compound Catalyst
This protocol describes the preparation of the active catalyst solution to be used directly in the catalytic reaction.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
L-Aspartic acid
-
Ethanol (absolute)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask, add Copper(II) acetate monohydrate (0.05 mmol, 1.0 eq).
-
Add L-Aspartic acid (0.055 mmol, 1.1 eq).
-
Add absolute ethanol (2.0 mL) to the flask.
-
Stir the resulting suspension at room temperature for 1 hour. The formation of a light blue, slightly heterogeneous mixture indicates the formation of the copper-L-aspartate complex.
-
This catalyst mixture is used directly in the subsequent catalytic reaction without isolation.
Protocol for the Asymmetric Henry Reaction
This protocol details the procedure for the catalytic reaction between an aldehyde and nitromethane.
Materials:
-
In situ prepared this compound catalyst solution
-
Aldehyde (1.0 mmol)
-
Nitromethane (10.0 mmol)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for reaction and work-up
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To the freshly prepared catalyst solution from protocol 2.1, add the aldehyde (1.0 mmol, 1.0 eq).
-
Add nitromethane (10.0 mmol, 10.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess nitromethane.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure β-nitro alcohol.
-
Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound catalyzed asymmetric Henry reaction.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric Henry reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]
- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Quantification of Copper L-Aspartate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Copper L-aspartate, a compound of interest in pharmaceutical and biochemical research. The following protocols outline three common analytical techniques: High-Performance Liquid Chromatography (HPLC) for the separation and quantification of L-aspartate, Atomic Absorption Spectroscopy (AAS) for the determination of copper content, and UV-Vis Spectrophotometry for a direct, albeit less specific, quantification of the complex.
High-Performance Liquid Chromatography (HPLC) for L-Aspartate Quantification
This method is designed for the precise quantification of the L-aspartate component of this compound. It involves the separation of L-aspartate from other components in the sample matrix, followed by its detection and quantification. For the determination of this compound concentration, the result from this analysis should be used in conjunction with the copper quantification from Atomic Absorption Spectroscopy.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5 pmol - 100 nmol | [1] |
| Limit of Detection (LOD) | 2 pmol | [1] |
| Limit of Quantification (LOQ) | 5 pmol | [2] |
| Recovery | 95 - 105% | [3] |
| Precision (RSD) | < 5% | [3] |
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-10 min, 5-30% B; 10-15 min, 30-50% B; 15-20 min, 50-5% B; 20-25 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.
3. Derivatization (Pre-column):
-
To enhance UV detection, derivatization with a suitable agent like o-phthaldialdehyde (OPA) can be performed.[4]
-
Mix 50 µL of the sample with 50 µL of OPA reagent and let it react for 2 minutes at room temperature before injection.
4. Calibration:
-
Prepare a series of standard solutions of L-aspartic acid of known concentrations.
-
Derivatize the standards in the same manner as the samples.
-
Inject the derivatized standards and construct a calibration curve by plotting the peak area against the concentration.
5. Quantification:
-
Inject the prepared sample.
-
Determine the concentration of L-aspartate in the sample by comparing its peak area with the calibration curve.
HPLC workflow for L-aspartate quantification.
Atomic Absorption Spectroscopy (AAS) for Copper Quantification
This protocol details the use of Flame Atomic Absorption Spectroscopy (FAAS) for the accurate determination of the copper content in a this compound sample. This is a robust and widely used method for metal analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 10 mg/L | [5][6] |
| Limit of Detection (LOD) | 0.01 mg/L | [6] |
| Limit of Quantification (LOQ) | 0.03 mg/L | [6] |
| Recovery | 98 - 102% | [7] |
| Precision (RSD) | < 3% | [7] |
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration.
-
Acidify the sample with nitric acid (to a final concentration of 1% v/v) to prevent precipitation and ensure the copper is in its ionic form.
2. AAS Instrument Parameters:
-
Lamp: Copper hollow cathode lamp.
-
Wavelength: 324.7 nm.[5]
-
Slit Width: 0.7 nm.
-
Flame: Air-acetylene.
-
Burner Height: Optimize for maximum absorbance.
3. Calibration:
-
Prepare a series of copper standard solutions of known concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L) from a certified stock solution.
-
Acidify the standards with nitric acid to match the sample matrix.
-
Aspirate the standards into the flame and record their absorbance.
-
Construct a calibration curve by plotting absorbance against concentration.
4. Quantification:
-
Aspirate the prepared sample into the flame and record its absorbance.
-
Determine the concentration of copper in the sample by comparing its absorbance with the calibration curve.
AAS workflow for copper quantification.
UV-Vis Spectrophotometry for this compound Complex Quantification
This method provides a rapid and straightforward approach for the direct quantification of the this compound complex. It relies on the formation of a colored complex between copper and L-aspartate that absorbs light in the visible region. While less specific than chromatographic methods, it is useful for routine analysis of relatively pure samples.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~620-640 nm | [8] |
| Linearity Range | 1 - 20 mM | [8] |
| Molar Absorptivity (ε) | ~50-100 L mol⁻¹ cm⁻¹ | [6] |
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a known concentration.
2. UV-Vis Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range of 400-800 nm to determine the λmax of the this compound complex.
-
Use the buffer as a blank.
3. Calibration:
-
Prepare a series of this compound standard solutions of known concentrations in the same buffer.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance against concentration.
4. Quantification:
-
Measure the absorbance of the prepared sample at the λmax.
-
Determine the concentration of this compound in the sample by comparing its absorbance with the calibration curve.
UV-Vis spectrophotometry workflow.
Combined Analysis for this compound Purity
For a comprehensive analysis and to confirm the stoichiometry of the this compound complex, results from HPLC (for L-aspartate) and AAS (for copper) should be combined. The molar ratio of copper to L-aspartate can be calculated from the determined concentrations, providing an indication of the purity and integrity of the complex.
Logical flow for combined purity analysis.
References
- 1. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scitepress.org [scitepress.org]
- 8. jocpr.com [jocpr.com]
Application Notes and Protocols: Copper L-Aspartate in Metal-Organic Framework Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using copper L-aspartate as a precursor. The biocompatibility of the amino acid ligand makes these MOFs particularly promising for biomedical applications, including drug delivery and catalysis.
Introduction to this compound MOFs
This compound based MOFs are a class of biocompatible coordination polymers. The use of the naturally occurring amino acid, L-aspartic acid, as an organic linker imparts biodegradability and low toxicity to the resulting framework. These MOFs have garnered significant interest for their potential in targeted drug delivery, owing to their porous nature and the ability to tune their properties. The synthesis is often straightforward, achievable at room temperature, and can be adapted to encapsulate therapeutic agents.
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound MOFs, providing a comparative overview of their physical and functional properties.
Table 1: Physicochemical Properties of this compound MOFs
| MOF Designation | Copper Salt Precursor | BET Surface Area (m²/g) | Average Pore Size (nm) | Thermal Stability (Decomposition Temp.) | Reference |
| L-AA-Cu(II)-A | Copper(II) Acetate | 96.7 ± 2.4 | Not Reported | Not Reported | [1] |
| L-AA-Cu(II)-C | Copper(II) Chloride | 89.8 ± 3.1 | Not Reported | Not Reported | [1] |
| L-AA-Cu(II)-N | Copper(II) Nitrate | 92.1 ± 1.5 | Not Reported | Not Reported | [1] |
| L-AA-Cu(II)-S | Copper(II) Sulfate | 74.6 ± 5.2 | Not Reported | Not Reported | [1] |
| Cu-Asp bioMOF | Copper(II) Nitrate | Not Reported | Not Reported | 119-137 °C, 214-238 °C, 290-347 °C | [1] |
| Ca₅II{CuII₁₀[(S,S)-aspartamox]₅}·160H₂O | Copper(II) Chloride | Not Reported | ~0.8 (van der Waals diameter) | Stable up to ~420 K | [2][3] |
Table 2: Drug Loading and Biocompatibility of this compound MOFs
| MOF System | Drug | Drug Loading Capacity (%) | Drug Loading Efficiency (%) | Hemolysis (%) | Reference |
| CAS/CCM/FA@Cu-Asp | Curcumin | 74 | 5.1 | Not Reported | [4][5] |
| L-AA-Cu(II)-A | - | - | - | 0.43 ± 0.25 | [1] |
| L-AA-Cu(II)-C | - | - | - | 0.94 ± 0.24 | [1] |
| L-AA-Cu(II)-N | - | - | - | 0.91 ± 0.40 | [1] |
| L-AA-Cu(II)-S | - | - | - | 1.18 ± 0.10 | [1] |
| Ca₅II{CuII₁₀[(S,S)-aspartamox]₅}·160H₂O | Dopamine | Adsorption observed | Not Quantified | Good biocompatibility reported | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound MOFs.
Protocol 1: Room Temperature Synthesis of Copper-Aspartate (Cu-Asp) BioMOF
This protocol is adapted from a method for synthesizing Cu-Asp bioMOFs for drug delivery applications.[5]
Materials:
-
Hydrated copper (II) nitrate (Cu(NO₃)₂·xH₂O)
-
L-Aspartic acid
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Centrifuge
-
Stir plate and stir bar
Procedure:
-
Prepare Copper Solution: Dissolve 1.0 mmol of hydrated copper (II) nitrate in 15.0 mL of distilled water.
-
Prepare Aspartate Solution: Dissolve 0.8 mmol of L-aspartic acid in 2.0 mL of a 1.0 M NaOH solution.
-
Synthesis: While stirring, add the aspartate solution to the copper solution. The formation of the Cu-Asp MOF should be immediate, indicated by the appearance of a blue precipitate.
-
Purification:
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Discard the supernatant.
-
Wash the blue product three times with distilled water, repeating the centrifugation and supernatant removal steps each time.
-
-
Drying: Dry the final product under appropriate conditions (e.g., in a desiccator or at a mild temperature in a vacuum oven).
Protocol 2: Synthesis of Curcumin-Loaded and Folic Acid-Targeted Cu-Asp MOF (CAS/CCM/FA@Cu-Asp)
This protocol describes a bio-inspired mineralization process to create a drug-loaded and targeted MOF.[5]
Materials:
-
Hydrated copper (II) nitrate
-
L-Aspartic acid
-
Sodium hydroxide (NaOH)
-
Sodium caseinate (CAS)
-
Curcumin (CCM)
-
Folic acid (FA)
-
Ethanol
-
Distilled water
-
Homogenizer
Procedure:
-
Prepare Folic Acid-Aspartate Solution: Dissolve 10.0 mg of folic acid and 0.8 mmol of L-aspartic acid in 2.0 mL of a 1.0 M NaOH solution.
-
Prepare Curcumin-Caseinate Mixture: Dissolve 20.0 mg of curcumin in 4.0 mL of ethanol. Add this to 14.0 mL of an aqueous solution containing sodium caseinate (concentration as required for the desired formulation).
-
Combine and Homogenize: Add the folic acid-aspartate solution to the curcumin-caseinate mixture.
-
Initiate MOF Formation: Add 1.0 mL of an aqueous solution containing 1.0 mmol of hydrated copper (II) nitrate to the mixture.
-
Homogenize: Immediately mix the reaction medium with a homogenizer for 2 minutes.
-
Purification and Drying: Follow the purification and drying steps outlined in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. A Biocompatible Aspartic-Decorated Metal–Organic Framework with Tubular Motif Degradable under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioinspired synthesis of ultra-small copper-aspartate BioMOF nanodots using sodium caseinate for targeted curcumin delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrochemical Synthesis of Copper L-aspartate Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Copper (II) L-aspartate complexes are of significant interest in the fields of biochemistry and pharmacology due to their potential therapeutic applications, including anti-inflammatory and antidiabetic properties.[1][2] The chelation of copper with the amino acid L-aspartic acid can enhance its bioavailability and modulate its biological activity. Electrochemical synthesis offers a clean and efficient alternative to conventional chemical methods for preparing these complexes, often resulting in high-purity products with excellent yields.[3] This document provides detailed protocols for the electrochemical synthesis and characterization of Copper L-aspartate complexes.
Physicochemical Properties of Copper (II) L-aspartate
A summary of the key physicochemical properties of Copper (II) L-aspartate is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | copper;(2S)-2-aminobutanedioate | [4] |
| Molecular Formula | C₄H₅CuNO₄ | [4] |
| Molecular Weight | 194.63 g/mol | [4] |
| CAS Number | 30272-90-3 | [4] |
| Appearance | Blue solid | [2] |
| Solubility | Fairly soluble in H₂O and DMSO |
Experimental Protocols
Electrochemical Synthesis of Copper (II) L-aspartate
This protocol describes the anodic dissolution of copper in the presence of L-aspartic acid to form the Copper (II) L-aspartate complex.[3]
Materials and Equipment:
-
Chemicals:
-
L-aspartic acid (C₄H₇NO₄)
-
Deionized water
-
Ethanol
-
-
Equipment:
Protocol:
-
Electrolyte Preparation: Prepare an aqueous solution of L-aspartic acid. The concentration can be varied, but a typical starting point is a 0.1 M solution.
-
Cell Assembly:
-
Place the copper plates as the anode and cathode in the electrochemical cell.
-
Add the L-aspartic acid solution to the cell.
-
If using a reference electrode, place it in the cell according to the manufacturer's instructions.
-
-
Electrolysis:
-
Connect the electrodes to the potentiostat.
-
Apply a constant current or potential. The potential difference between the electrodes should be controlled to optimize the yield and prevent side reactions.[3] A potential range of 5-20 V is a reasonable starting point, to be optimized for the specific setup.
-
Stir the solution gently throughout the electrolysis process.
-
The reaction progress is indicated by the dissolution of the copper anode and the formation of a blue-colored solution, indicating the formation of the Cu(II)-aspartate complex.
-
The overall reaction at the anode is: Cu + 2HL → CuL₂ + 2H⁺ + 2e⁻ (where HL is L-aspartic acid).[3]
-
-
Product Isolation and Purification:
-
After the reaction is complete (typically after several hours, indicated by stabilization of the current or consumption of the anode), stop the electrolysis.
-
Filter the solution to remove any solid impurities.
-
The product can be isolated by concentrating the solution and allowing it to crystallize. The addition of a less polar solvent like ethanol can aid in precipitation.
-
Collect the blue crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water and then ethanol.
-
Dry the purified Copper (II) L-aspartate complex in a desiccator or a low-temperature oven.
-
Experimental Workflow Diagram:
Caption: Workflow for the electrochemical synthesis of Copper (II) L-aspartate.
Characterization Protocols
FT-IR spectroscopy is used to identify the coordination of the copper ion with the functional groups of L-aspartic acid.
Protocol:
-
Prepare a KBr pellet of the synthesized complex by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for key vibrational bands:
-
Disappearance or shift of the -COOH stretching vibrations.
-
Appearance of asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻).[5]
-
Shifts in the N-H stretching and bending vibrations of the amino group, indicating coordination to the copper ion.[3]
-
Appearance of new bands in the low-frequency region (below 600 cm⁻¹) corresponding to Cu-N and Cu-O stretching vibrations.[2]
-
UV-Vis spectroscopy is used to study the electronic transitions of the copper (II) ion in the complex.
Protocol:
-
Prepare a dilute solution of the Copper (II) L-aspartate complex in a suitable solvent (e.g., water or DMSO).
-
Record the absorption spectrum over a wavelength range of 300-1000 nm.[2]
-
The spectrum is expected to show a broad absorption band in the visible region, characteristic of the d-d electronic transitions of the Cu(II) ion in a distorted octahedral or square planar geometry.
Cyclic voltammetry is employed to study the redox behavior of the copper center in the complex.
Protocol:
-
Prepare a solution of the Copper (II) L-aspartate complex (e.g., 2 mM) in a supporting electrolyte solution (e.g., 0.1 M KCl).[6]
-
Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[6][7]
-
Deaerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 10 minutes before the measurement.[8]
-
Scan the potential over a suitable range to observe the redox processes of the Cu(II)/Cu(I) couple.
-
Record voltammograms at various scan rates (e.g., 25, 50, 100, 150, 200 mV/s) to investigate the nature of the electrochemical process.[6]
Characterization Workflow Diagram:
Caption: Logical relationship of characterization methods for Copper (II) L-aspartate.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the synthesis and characterization of copper-amino acid complexes.
Table 1: Elemental Analysis Data for a Related Copper-Amino Acid Complex [3]
| Element | Found (%) | Calculated (%) |
| C | 23.45 | 23.42 |
| H | 5.34 | 5.24 |
| Cu | 20.72 | 20.65 |
| N | 8.98 | 9.10 |
| Note: Data for a bog green compound identified as C₆H₁₆CuN₂O₈.[3] |
Table 2: Key FT-IR Vibrational Frequencies for Copper-Carboxylate Complexes [5]
| Functional Group | Typical Wavenumber (cm⁻¹) |
| C=O (in free carboxylic acid) | ~1700 |
| COO⁻ (asymmetric stretch) | 1610 - 1550 |
| COO⁻ (symmetric stretch) | 1420 - 1300 |
Table 3: Electrochemical Parameters from Cyclic Voltammetry of a Cu(II)-Asparagine Complex [6]
| Parameter | Value |
| Anodic Peak Potential (Epa) | Varies with scan rate |
| Cathodic Peak Potential (Epc) | Varies with scan rate |
| Peak Separation (ΔEp) | Dependent on electrochemical reversibility |
| Note: The exact values are dependent on experimental conditions.[6] |
Applications in Research and Drug Development
This compound complexes and related compounds have demonstrated a range of biological activities, making them promising candidates for further investigation in drug development.
-
Antidiabetic Potential: Studies have shown that Cu(II)-aspartate complexes can reduce blood glucose levels, suggesting potential applications in the management of diabetes mellitus.[2]
-
Antimicrobial and Antifungal Activity: Many copper (II) complexes with various ligands have been reported to possess antibacterial and antifungal properties.[1]
-
Anti-inflammatory Properties: Copper complexes have been investigated as non-analgesic anti-inflammatory drugs, potentially through their ability to mimic superoxide dismutase (SOD) activity.[1]
-
Nutritional Supplements: Amino acid chelates of copper are used as nutritional additives in animal feed to improve the bioavailability of the essential mineral.[9][10]
-
Skin Conditioning Agents: Copper aspartate is used in cosmetics for its occlusive and skin-conditioning properties.[11]
The electrochemical synthesis route provides a reliable method for producing high-purity this compound, facilitating further research into these and other potential therapeutic applications.
References
- 1. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. banglajol.info [banglajol.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103535521A - Preparation method of amino acid chelated copper - Google Patents [patents.google.com]
- 10. WO2010102471A1 - Method for preparing amino acid chelating copper hydroxychloride crystals and use thereof - Google Patents [patents.google.com]
- 11. COPPER ASPARTATE [chemicalbook.com]
Application Notes and Protocols for Solvothermal Synthesis of Copper L-Aspartate Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Copper L-aspartate (Cu-L-Asp) metal-organic frameworks (MOFs). The methodologies outlined are based on solvothermal techniques, which are widely employed for the generation of crystalline coordination polymers.
Introduction
This compound is a coordination polymer comprised of copper(II) ions linked by the naturally occurring amino acid, L-aspartic acid. This material is of significant interest in the fields of materials science and drug development due to its potential biocompatibility and versatile chemical properties. As a metal-organic framework (MOF), this compound possesses a crystalline, porous structure, making it a candidate for applications in gas storage, catalysis, and, notably, as a carrier for drug delivery systems. The synthesis of Cu-L-Asp MOFs is typically achieved through solvothermal or hydrothermal methods, where precursors are heated in a solvent under pressure, facilitating the formation of a crystalline product.
Applications
The inherent properties of this compound MOFs, such as their biocompatibility derived from the amino acid linker, make them promising materials for various biomedical applications. Research has indicated their potential as non-hemolytic and non-coagulative materials at certain concentrations.[1] Furthermore, these MOFs have demonstrated enzymatic inhibitory activities, suggesting their utility in therapeutic applications.[1] The porous nature of these frameworks allows for the encapsulation of therapeutic agents, positioning them as potential vehicles for targeted drug delivery. The antimicrobial properties of some Cu-L-Asp MOFs also open avenues for their use in combating bacterial and fungal infections.[1]
Experimental Protocols
The following protocols are adapted from established synthesis methods for L-aspartic acid-Cu(II) metal-organic frameworks.[1] The specific copper salt used as a precursor can influence the final properties of the MOF.
Protocol 1: Synthesis of L-Aspartic acid-Cu(II) MOF from Copper(II) Acetate
Materials:
-
L-aspartic acid
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Deionized water
Procedure:
-
Prepare a solution of L-aspartic acid in deionized water.
-
Prepare a separate solution of Copper(II) acetate monohydrate in deionized water.
-
Add the Copper(II) acetate solution dropwise to the L-aspartic acid solution while stirring continuously.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature for a designated period (e.g., 120 °C for 24 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product multiple times with deionized water and then with ethanol to remove any unreacted precursors.
-
Dry the final product in a vacuum oven at 60 °C overnight.
Protocol 2: Synthesis of L-Aspartic acid-Cu(II) MOF from Copper(II) Sulfate
Materials:
-
L-aspartic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting Copper(II) acetate with Copper(II) sulfate pentahydrate.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Seal and heat the autoclave under controlled conditions (e.g., 120 °C for 24 hours).
-
Allow the autoclave to cool to room temperature.
-
Collect the product via filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water and ethanol.
-
Dry the synthesized MOF under vacuum at 60 °C.
Quantitative Data Summary
The properties of the synthesized L-Aspartic acid-Cu(II) MOFs can vary depending on the copper salt precursor used. The following table summarizes key quantitative data from characterization studies.[1]
| Precursor Salt | Product Name | Surface Area (m²/g) | Hemolysis (%) (at 1 µg/mL) | α-Glucosidase Inhibition (%) (at 10 µg/mL) |
| Copper(II) Acetate | L-AA-Cu(II)-A | 96.7 ± 2.4 | 0.43 ± 0.25 | 92.4 ± 0.6 |
| Copper(II) Chloride | L-AA-Cu(II)-C | 89.8 ± 3.1 | 0.94 ± 0.24 | Not Reported |
| Copper(II) Nitrate | L-AA-Cu(II)-N | 92.1 ± 1.5 | 0.91 ± 0.40 | Not Reported |
| Copper(II) Sulfate | L-AA-Cu(II)-S | 74.6 ± 5.2 | 1.18 ± 0.10 | Not Reported |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solvothermal synthesis of this compound MOFs.
Logical Relationship of Synthesis Parameters
This diagram illustrates the relationship between key synthesis parameters and the resulting properties of the this compound MOF.
References
Application of Copper(II)-L-aspartate in Chiral Resolution Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the pharmaceutical, chemical, and food industries due to the often differing pharmacological and toxicological effects of enantiomers. Copper(II) complexes with chiral ligands have emerged as versatile and effective chiral selectors in various separation techniques. Among these, Copper(II)-L-aspartate and related complexes offer significant potential for enantiomeric discrimination, primarily of amino acids and their derivatives. This document provides detailed application notes and protocols based on published research, outlining the use of copper-aspartate systems in chiral resolution.
Principle of Chiral Recognition
The fundamental principle behind chiral resolution using Copper(II)-L-aspartate lies in the formation of transient diastereomeric ternary complexes between the chiral selector (the Copper(II)-L-aspartate complex) and the enantiomers of the analyte. The differing stabilities and/or physicochemical properties of these diastereomeric complexes allow for their separation. The selectivity of the resolution is influenced by factors such as steric hindrance, hydrogen bonding, and hydrophobic interactions within the ternary complex. For instance, amino acids with aromatic side chains often exhibit strong interactions, leading to high chiral recognition.
Applications and Methodologies
Copper(II)-L-aspartate and analogous copper-amino acid complexes have been successfully employed in a range of chiral resolution techniques, including chromatographic methods, capillary electrophoresis, and crystallization-based approaches.
Chiral Ligand-Exchange Chromatography (CLEC)
In CLEC, a copper(II) complex with a chiral ligand like L-aspartate can be used either as a chiral mobile phase additive or immobilized on a stationary phase. The separation mechanism involves the displacement of a ligand from the coordination sphere of the copper complex by the analyte enantiomers, forming temporary diastereomeric complexes that exhibit different affinities for the stationary phase.
Capillary Electrophoresis (CE)
In this technique, a chiral selector, such as a Copper(II)-L-aspartame complex, is added to the background electrolyte.[1] The differential migration times of the enantiomers, resulting from their varying interactions with the chiral selector in the electric field, enable their separation. This method is particularly useful for the analysis of small quantities of derivatized amino acids.[1]
Reaction-Diffusion Crystallization
A fascinating application involves the spatiotemporal chiral resolution of racemic aspartic acid itself through the formation of Copper(II)-aspartate coordination polymers in a gel matrix.[2][3] By introducing a chiral co-ligand (a "tailor-made additive" like L-proline), it is possible to selectively crystallize one enantiomer of copper aspartate over the other in distinct spatial regions within the gel.[2][3]
Mass Spectrometry (MS) Based Methods
Gas-phase chiral recognition can be achieved by forming trimeric copper(II)-amino acid complexes.[4][5] The stability and fragmentation patterns of these diastereomeric complexes upon collision-induced dissociation (CID) in a mass spectrometer can be used to differentiate and quantify enantiomers.[4][5] While L-aspartate itself has been studied, other amino acids like L-histidine have shown excellent enantioselectivity as the chiral selector in these systems.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on chiral resolution using copper-amino acid complexes.
Table 1: Chiral Resolution of Amino Acids using Gas-Phase Cu(II) Complexes
| Analyte Amino Acid | Chiral Reference Ligand | Chiral Distinction (ΔCu(II)') (kJ/mol) |
| Tyrosine | L-Proline | 6.5 |
| Phenylalanine | L-Proline | 5.8 |
| Methionine | L-Proline | 2.9 |
| Aspartic Acid | L-Proline | 1.9 |
| Threonine | L-Proline | ~0 |
Data extracted from studies on gas-phase dissociation of trimeric Cu(II)-bound amino acid complexes.[4]
Table 2: Characterization of Copper-Aspartate Coordination Polymers
| Compound | Water Loss (TGA) | Final Residue (CuO) |
| L-CuAsp | 24.7% | 33.8% |
| D-CuAsp | 25.2% | 34.8% |
| DL-CuAsp | 24.9% | 34.1% |
Data from thermogravimetric analysis (TGA) of copper-aspartate (CuAsp) coordination polymers.[8]
Experimental Protocols
Protocol 1: Spatiotemporal Chiral Resolution of DL-Aspartic Acid via Reaction-Diffusion
This protocol describes the chiral resolution of racemic aspartic acid (DL-Asp) by crystallization as a copper coordination polymer in an agar gel, using a chiral tailor-made additive (TMA), such as L-proline.
Materials:
-
DL-Aspartic Acid
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
-
L-Proline (or D-Proline)
-
Sodium Hydroxide (NaOH)
-
Agar
-
Deionized water
-
Test tubes or U-tubes
Procedure:
-
Inner Electrolyte (Gel) Preparation:
-
Prepare a 1% (w/v) agar solution by heating agar in deionized water.
-
Dissolve 50 mM DL-Aspartic Acid and 100 mM NaOH in the warm agar solution.
-
Dispense the solution into test tubes and allow it to cool and solidify.
-
-
Outer Electrolyte Preparation:
-
Prepare an aqueous solution containing 300 mM Cu(NO₃)₂·3H₂O and 100 mM L-Proline (the TMA).
-
-
Reaction-Diffusion Setup:
-
Carefully layer the outer electrolyte solution on top of the solidified agar gel in the test tubes.
-
Seal the tubes to prevent evaporation and leave them undisturbed at room temperature (~22 °C).
-
-
Observation and Analysis:
-
Over time, the copper and proline complexes will diffuse into the gel, reacting with the aspartate to form bands of crystalline Copper(II)-aspartate.
-
The spatial distribution of the precipitates can be observed visually as distinct Liesegang bands.[8]
-
After several days, the crystalline bands can be carefully excavated from the gel.
-
The chirality of the separated copper aspartate crystals is determined using solid-state Circular Dichroism (CD) spectroscopy. A positive Cotton effect around 745 nm indicates L-CuAsp, while a negative effect indicates D-CuAsp.[8]
-
Protocol 2: Chiral Separation of Dansylated Amino Acids using Capillary Electrophoresis
This protocol outlines the separation of dansylated (DNS) amino acid enantiomers using a Copper(II)-aspartame complex as a chiral selector in the background electrolyte.
Materials:
-
Dansylated DL-amino acid mixture
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
L-Aspartyl-L-phenylalanine methyl ester (Aspartame)
-
Ammonium Acetate
-
Deionized water, filtered
-
Capillary Electrophoresis system with a fluorescence detector
Procedure:
-
Background Electrolyte (BGE) Preparation:
-
Prepare a stock solution of 10 mM ammonium acetate in deionized water.
-
Prepare stock solutions of CuSO₄·5H₂O and Aspartame.
-
Prepare the final BGE by mixing the components to achieve the desired concentrations, for example, a 2:1 molar ratio of aspartame to Cu(II). A typical final concentration might be 10 mM aspartame and 5 mM CuSO₄ in the 10 mM ammonium acetate buffer.
-
Adjust the pH of the BGE to approximately 7.5.
-
Degas the BGE before use.
-
-
Sample Preparation:
-
Dissolve the dansylated DL-amino acid mixture in the BGE at a low concentration.
-
-
Capillary Electrophoresis Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 70 cm total length).
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Separation Voltage: Apply a high voltage (e.g., 20-30 kV).
-
Detection: Laser-induced fluorescence with excitation at 325 nm and emission collection.
-
Temperature: Maintain a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
The separated enantiomers will appear as distinct peaks in the electropherogram.
-
Calculate the resolution (Rs) between the enantiomer peaks to quantify the separation efficiency.
-
Visualizations
Caption: Workflow for Chiral Resolution of DL-Aspartic Acid.
Caption: Principle of Chiral Separation by Capillary Electrophoresis.
References
- 1. www-leland.stanford.edu [www-leland.stanford.edu]
- 2. Chiral resolution of copper aspartate under reaction–diffusion: synergy of experiment and simulation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Chiral resolution of copper aspartate under reaction–diffusion: synergy of experiment and simulation - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00376H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Copper L-Aspartate: Application Notes and Protocols for Antidiabetic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vivo evaluation, and potential mechanisms of Copper L-aspartate as an antidiabetic agent based on current research. The following sections detail experimental protocols and summarize key quantitative data to facilitate further investigation and development in this area.
Data Presentation
The following tables summarize the key quantitative outcomes from the synthesis and in vivo antidiabetic activity assessment of Copper (II) L-aspartate (Cu(Asp)Cl₂).
Table 1: Synthesis of Copper (II) L-Aspartate
| Parameter | Value | Reference |
| Reactants | Copper (II) chloride dihydrate (CuCl₂·2H₂O), L-aspartic acid | [1] |
| Molar Ratio (CuCl₂·2H₂O : Aspartic Acid) | 1:2 | [1] |
| Optimal pH | 4 | [1] |
| Optimal Synthesis Time | 3 hours | [1] |
| Product Appearance | Blue solid | [1] |
| Yield | 95.02% | [1] |
Table 2: In Vivo Antidiabetic Activity in Alloxan-Induced Diabetic Mice
| Treatment Group | Agent | Percent Glucose Lowering (%GL) | Comparison to Control | Reference |
| Test Group (Dose I) | Cu(Asp)Cl₂ | 76.1337% | Nearly as effective as Glibenclamide | [1] |
| Positive Control | Glibenclamide | 78.3455% | Standard antidiabetic drug | [1] |
Experimental Protocols
Synthesis of Copper (II) L-Aspartate (Cu(Asp)Cl₂)
This protocol is adapted from the methodology described by Ambarwati et al. (2021).[1]
Materials:
-
Copper (II) chloride dihydrate (CuCl₂·2H₂O)
-
L-aspartic acid
-
Distilled water
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Hydrochloric acid (HCl) solution (for pH adjustment)
-
Magnetic stirrer
-
pH meter
-
Beakers
-
Filter paper
-
Oven
Procedure:
-
Prepare a solution of Copper (II) chloride dihydrate by dissolving 0.17 g (1 mmol) in 25 mL of distilled water.
-
Prepare a solution of L-aspartic acid by dissolving 0.26 g (2 mmol) in 25 mL of distilled water.
-
Add the L-aspartic acid solution to the Copper (II) chloride dihydrate solution while stirring continuously.
-
Adjust the pH of the resulting mixture to 4 using NaOH or HCl solution.
-
Continue stirring the mixture at room temperature for 3 hours.
-
Collect the resulting blue solid precipitate by filtration.
-
Wash the solid with distilled water to remove any unreacted starting materials.
-
Dry the final product, Cu(Asp)Cl₂, in an oven.
Synthesis Workflow for this compound.
In Vivo Antidiabetic Activity Assay
This protocol outlines the general steps for evaluating the antidiabetic potential of this compound in an alloxan-induced diabetic mouse model, based on the study by Ambarwati et al. (2021).[1]
Materials:
-
Male mice (e.g., Mus musculus)
-
Alloxan monohydrate
-
Citrate buffer (pH 4.5)
-
This compound (Cu(Asp)Cl₂)
-
Glibenclamide (positive control)
-
Vehicle (e.g., distilled water or saline)
-
Glucometer and test strips
-
Animal cages and bedding
-
Standard rodent chow and water
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.
-
Induction of Diabetes:
-
Fast the mice overnight.
-
Inject the mice intraperitoneally with a freshly prepared solution of alloxan monohydrate dissolved in citrate buffer. Alloxan induces diabetes by damaging the insulin-secreting β-cells of the pancreas.[1]
-
After 72 hours, measure the fasting blood glucose levels. Mice with blood glucose levels above a predetermined threshold (e.g., >200 mg/dL) are considered diabetic and are selected for the study.
-
-
Experimental Groups:
-
Divide the diabetic mice into the following groups:
-
Group 1 (Negative Control): Diabetic mice receiving the vehicle only.
-
Group 2 (Test Group): Diabetic mice receiving a specific dose of this compound.
-
Group 3 (Positive Control): Diabetic mice receiving a standard antidiabetic drug, such as glibenclamide.
-
-
-
Treatment: Administer the respective treatments orally or via the desired route daily for a specified period (e.g., 21 days).
-
Blood Glucose Monitoring:
-
Measure fasting blood glucose levels at regular intervals throughout the study (e.g., weekly).
-
At the end of the treatment period, measure the final fasting blood glucose levels.
-
-
Data Analysis:
-
Calculate the percentage of glucose lowering (%GL) for each treatment group using the formula: %GL = [(Initial Glucose - Final Glucose) / Initial Glucose] x 100
-
Statistically compare the %GL between the different groups to determine the efficacy of this compound.
-
Workflow for In Vivo Antidiabetic Evaluation.
Potential Mechanism of Action
The precise molecular signaling pathway of this compound as an antidiabetic agent is still under investigation. However, based on the known roles of copper in biological systems and diabetes, a potential mechanism can be hypothesized. Copper is an essential cofactor for several enzymes involved in oxidative stress defense, such as superoxide dismutase (SOD).[2] Diabetes is often associated with increased oxidative stress, which can lead to insulin resistance and β-cell dysfunction.[3]
It is plausible that this compound may act by modulating copper homeostasis and influencing pathways related to oxidative stress and insulin signaling. The aspartate moiety may enhance the bioavailability and cellular uptake of copper.
Hypothesized Mechanism of Action.
Disclaimer: The information provided in these application notes is for research purposes only and is based on published scientific literature. Further studies are required to fully elucidate the efficacy, safety, and mechanism of action of this compound as a potential antidiabetic agent.
References
Troubleshooting & Optimization
Troubleshooting Copper L-aspartate precipitation during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of Copper L-aspartate during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis critical?
This compound is a coordination complex formed between copper (II) ions and the amino acid L-aspartic acid. It is of significant interest in pharmaceutical and materials science research. Precise control over its synthesis is crucial to obtain the desired product in a pure and usable form, as unexpected precipitation can lead to low yields and impure products.
Q2: What are the primary factors that influence the precipitation of this compound during synthesis?
The precipitation of this compound is primarily influenced by three key parameters:
-
pH of the reaction mixture: The solubility of this compound is highly dependent on the pH.
-
Concentration of reactants: High concentrations of copper salts and L-aspartic acid can lead to supersaturation and subsequent precipitation.
-
Temperature: Temperature affects the solubility of the complex and the kinetics of the reaction.
Q3: At what pH is this compound precipitation most likely to occur?
Precipitation of the Copper (II)-aspartate complex is often observed around a pH of 4, which has been identified as an optimal pH for the formation of the solid crystalline product.[1] Deviations from the optimal pH for keeping the complex in solution can lead to unwanted precipitation.
Q4: Can the order of reagent addition affect the outcome of the synthesis?
Yes, the order and rate of reagent addition are important. A rapid increase in the local concentration of either reactant can induce premature precipitation. It is generally recommended to add the copper salt solution slowly to the L-aspartic acid solution with constant stirring to ensure a homogeneous reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevention and resolution of unwanted precipitation.
Issue 1: Immediate and heavy precipitation upon mixing reactants.
-
Possible Cause: The solution is highly supersaturated due to high reactant concentrations.
-
Troubleshooting Steps:
-
Reduce Reactant Concentrations: Start with more dilute solutions of both the copper salt and L-aspartic acid.
-
Slow Addition: Add the copper salt solution dropwise to the L-aspartic acid solution while stirring vigorously. This helps to avoid localized high concentrations.
-
Temperature Control: Perform the reaction at a slightly elevated temperature to increase the solubility of the complex, if the stability of the final product allows.
-
Issue 2: Precipitate forms during pH adjustment.
-
Possible Cause: The pH has entered the range of low solubility for the this compound complex.
-
Troubleshooting Steps:
-
Precise pH Control: Use a calibrated pH meter and add the acid or base solution (e.g., 0.1 M NaOH) very slowly and in small increments to carefully approach the desired pH.[1]
-
Buffer System: Consider using a suitable buffer system to maintain the pH in the desired range and prevent drastic fluctuations.
-
Localized pH Gradients: Ensure vigorous stirring during pH adjustment to quickly disperse the added acid or base and prevent localized areas of precipitation.
-
Issue 3: Gradual precipitation or cloudiness appears over time.
-
Possible Cause: The solution is metastable, and nucleation and crystal growth are occurring slowly. The temperature of the solution may be changing, affecting solubility.
-
Troubleshooting Steps:
-
Temperature Stability: Maintain a constant temperature throughout the synthesis and storage of the solution using a water bath or a temperature-controlled stirrer.
-
Solvent Composition: In some cases, modifying the solvent system, for example by adding a co-solvent like ethanol, might increase the solubility of the complex. However, this should be done cautiously as it can also induce precipitation if the complex is less soluble in the new solvent mixture.
-
Filtration: If a small amount of precipitate has formed and the goal is a clear solution, the precipitate can be removed by filtration. However, this will result in a loss of yield.
-
Issue 4: How to redissolve unwanted this compound precipitate?
-
Possible Cause: The precipitate has already formed due to one of the reasons above.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the solution away from the point of minimum solubility. For this compound, which precipitates around pH 4, increasing the pH to a more neutral or slightly alkaline value, or decreasing it to a more acidic value, may redissolve the precipitate. This should be done cautiously as extreme pH values can lead to the decomposition of the complex.
-
Heating: Gently warming the solution while stirring can increase the solubility of the precipitate. The solution should be cooled slowly to prevent re-precipitation.
-
Dilution: Adding more solvent (e.g., water) can reduce the concentration of the reactants and may lead to the dissolution of the precipitate.
-
Data Presentation
Table 1: Influence of Synthesis Parameters on this compound Precipitation
| Parameter | Condition | Observation | Recommendation |
| pH | ~ 4 | Optimal for solid crystal formation; high likelihood of precipitation.[1] | Carefully control pH to remain outside this range if a solution is desired. |
| Neutral to slightly alkaline | Generally higher solubility of the complex. | Maintain pH in this range to avoid precipitation. | |
| Reactant Concentration | High (e.g., > 0.1 M) | Increased risk of supersaturation and precipitation. | Use dilute reactant solutions and slow addition rates. |
| Low (e.g., < 0.05 M) | Lower risk of spontaneous precipitation. | Start with lower concentrations to establish a stable synthesis protocol. | |
| Temperature | Low (e.g., Room Temperature) | May have lower solubility, leading to precipitation. | Conduct the reaction at a constant, slightly elevated temperature if necessary. |
| High (e.g., 60°C) | Increased solubility of the complex.[1] | Use controlled heating to prevent precipitation, but monitor for product stability. | |
| Stirring Speed | Inadequate/No stirring | Formation of localized concentration and pH gradients, causing precipitation. | Use vigorous and constant stirring throughout the synthesis. |
| Vigorous stirring | Promotes a homogeneous solution, reducing the risk of localized precipitation. | Recommended for all synthesis steps. |
Experimental Protocols
Protocol 1: Synthesis of Copper (II)-Aspartate Complex
This protocol is adapted from a method for synthesizing a solid Cu(II)-aspartate complex, with modifications to help control precipitation.
Materials:
-
Copper (II) chloride dihydrate (CuCl₂·2H₂O)
-
L-aspartic acid
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Distilled water
Procedure:
-
Prepare a 0.04 M solution of CuCl₂·2H₂O by dissolving 0.17 g in 25 mL of distilled water.
-
Prepare a 0.08 M solution of L-aspartic acid by dissolving 0.26 g in 25 mL of distilled water. Gentle warming may be required to fully dissolve the L-aspartic acid.
-
Slowly add the copper chloride solution to the L-aspartic acid solution while stirring vigorously.
-
Carefully adjust the pH of the mixture to the desired value (e.g., for precipitation, adjust to pH 4; to maintain a solution, a different pH may be required) by the dropwise addition of 0.1 M NaOH. Monitor the pH continuously with a calibrated pH meter.[1]
-
If a solid product is desired, the mixture can be refluxed at 60°C for a specified time (e.g., 3 hours) to promote crystallization.[1]
-
If a solution is desired, avoid prolonged heating at the precipitation pH.
Mandatory Visualization
Caption: Figure 1: Reaction Pathway for this compound Synthesis
Caption: Figure 2: Troubleshooting Precipitation in this compound Synthesis
References
Technical Support Center: Optimizing Copper L-Aspartate Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and characterization of copper L-aspartate complexes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of the this compound complex?
The optimal pH for this compound complex formation is highly dependent on the desired stoichiometry and coordination of the final complex. Different species of the complex are dominant at different pH ranges. For instance, a protonated species, CuH(Asp), is formed in the pH range of 2.5 to 6.[1] The Cu(Asp) species, where the aspartate acts as a bidentate ligand, is the dominant form at a pH of 5.5, binding approximately 80% of the copper ions.[1] At a higher pH, from 7 to 10, the dominant species is Cu(Asp)₂, where two aspartate ligands are coordinated to the copper ion.[1] In one study, the maximum yield for the synthesis of a Cu(Asp)Cl₂ complex was achieved at a pH of 4.[2] Therefore, the "optimal" pH must be determined based on the specific complex you aim to synthesize.
Q2: What are the different species of this compound that form at various pH levels?
The speciation of copper(II) and L-aspartic acid in an aqueous solution is a pH-dependent equilibrium. The primary species and their corresponding dominant pH ranges are summarized in the table below.
| Complex Species | Dominant pH Range | Notes |
| CuH(Asp) | 2.5 - 6.0 | A protonated species is formed.[1] |
| Cu(Asp) | ~ 5.5 | This is the dominant complex at this pH, binding about 80% of copper ions.[1] |
| Cu(Asp)₂ | 7.0 - 10.0 | This species dominates in the neutral to moderately alkaline range.[1] |
| Cu(Asp)(OH) | > 6.0 (max > 10.5) | A hydroxocomplex that begins to form from a pH close to 6 and reaches its maximum concentration above pH 10.5.[1] |
Q3: How does pH influence the coordination of L-aspartic acid with Copper(II)?
The pH of the solution directly affects the protonation state of the functional groups of L-aspartic acid (the two carboxylic acid groups and the amino group), which in turn dictates its coordination behavior with the copper(II) ion.[3]
-
In strongly acidic conditions (pH < 2): The amino group is protonated (-NH₃⁺), and both carboxyl groups are protonated (-COOH). The coordination with copper(II) is less likely.
-
In moderately acidic conditions (pH 2.5 - 6): The α-carboxyl group deprotonates, allowing for coordination with copper(II). The amino group may remain protonated, leading to the formation of species like CuH(Asp).[1]
-
In near-neutral to alkaline conditions (pH 7 - 10): Both carboxyl groups and the amino group are deprotonated, allowing L-aspartic acid to act as a tridentate or bidentate ligand, forming stable complexes like Cu(Asp)₂.[1]
-
In strongly alkaline conditions (pH > 10.5): Hydroxide ions (OH⁻) can compete with the L-aspartate ligand for coordination sites on the copper(II) ion, leading to the formation of hydroxocomplexes such as Cu(Asp)(OH).[1]
Q4: What other factors can affect the stability of the this compound complex?
Besides pH, several other factors can influence the stability of the this compound complex:
-
Nature of the Central Metal Ion: The stability of the complex is influenced by the charge and size of the metal ion.[4][5] Copper(II) ions, having a high charge-to-size ratio, generally form stable complexes.[6]
-
Molar Ratio of Metal to Ligand: The ratio of copper(II) to L-aspartic acid will influence the stoichiometry of the resulting complex.
-
Temperature: Temperature can affect the stability constants of the complexes.
-
Ionic Strength of the Medium: The presence of other ions in the solution can influence the electrostatic interactions and thus the stability of the complex.[7]
-
Solvent: The polarity and coordinating ability of the solvent can affect complex formation and stability.[7]
Experimental Protocols
General Synthesis of Copper(II)-Aspartate Complex
This protocol is adapted from a method for synthesizing Cu(Asp)Cl₂ and can be modified to target other species by adjusting the pH.[2]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
L-aspartic acid
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Distilled water
Procedure:
-
Prepare Ligand Solution: Dissolve 0.26 g (2 mmol) of L-aspartic acid in 25 mL of distilled water. Gentle heating may be required.
-
Prepare Metal Salt Solution: Dissolve 0.17 g (1 mmol) of CuCl₂·2H₂O in 25 mL of distilled water.[2]
-
Mix Solutions: Add the copper(II) chloride solution to the L-aspartic acid solution while stirring.
-
pH Adjustment: Slowly add 0.1 M NaOH solution dropwise to the mixture to adjust the pH to the desired value (e.g., pH 4 for maximum yield of Cu(Asp)Cl₂).[2] Monitor the pH continuously with a calibrated pH meter.
-
Reaction: Reflux the mixture at 60°C for a set time (e.g., 3 hours, which was found to be optimal in the cited study).[2]
-
Isolation: After the reaction, cool the solution to room temperature. If a precipitate forms, collect it by filtration.
-
Drying: Dry the resulting solid, for example, by freeze-drying for 48 hours, to obtain the final product.[2]
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a precise method for studying the formation of metal complexes in solution and determining their stability constants.[8][9][10][11]
Equipment:
-
Digital pH meter with a glass electrode
-
Reference electrode (e.g., Ag/AgCl)
-
Magnetic stirrer
-
Burette
-
Double-walled glass vessel for temperature control
Procedure:
-
Electrode Calibration: Calibrate the electrode system using standard buffer solutions.
-
Prepare Solutions:
-
Titration:
-
Pipette a known volume of a solution containing copper(II) ions and L-aspartic acid (at a specific molar ratio) into the titration vessel.
-
Add the supporting electrolyte.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH reading after each addition, ensuring the reading is stable.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The formation of different complex species at different pH values can be inferred from the shape of the curve.
-
Use specialized software (e.g., SUPERQUAD) to analyze the titration data and calculate the stability constants of the various this compound species.[1]
-
Troubleshooting Guide
Q: My yield of the this compound complex is significantly lower than expected. What are the possible causes?
-
Incorrect pH: The pH is the most critical factor. Verify the calibration of your pH meter and ensure the final pH of your reaction mixture is within the optimal range for your target complex. A deviation of even one pH unit can drastically change the dominant species in solution.
-
Incomplete Reaction: The reaction time or temperature may be insufficient. Consider increasing the reaction time or temperature, as suggested by optimization experiments.[2]
-
Precipitation of Copper Hydroxide: If the pH is too high (typically > 7), copper(II) hydroxide, which is insoluble, may precipitate, reducing the concentration of free Cu(II) ions available for complexation.
-
Stoichiometry: Check the molar ratios of your reactants. An incorrect ratio of copper to aspartic acid can limit the formation of the desired complex.
Q: I am observing a precipitate at an unexpected pH. What could be happening?
-
Formation of an Intermediate Species: You might be precipitating a different, less soluble copper-aspartate species that is stable at that particular pH.
-
Hydrolysis: At higher pH values, hydrolysis of the copper ion can lead to the formation of insoluble copper hydroxide or basic copper salts.
-
Low Solubility: The specific complex you are forming might have low solubility under your experimental conditions (e.g., solvent, temperature).
Q: My characterization data (e.g., UV-Vis, IR) is inconsistent with the expected this compound complex. What should I check?
-
Purity of the Product: The product may be a mixture of different copper-aspartate species or may be contaminated with starting materials or by-products like copper hydroxide.
-
Coordination Isomers: Depending on the pH and reaction conditions, different isomers with different coordination modes may have formed. For example, the coordination of aspartic acid can change with pH.[1][3]
-
Hydration: The number of water molecules in the coordination sphere can vary, which can affect spectroscopic data. Thermogravimetric analysis (TGA) can help determine the degree of hydration.
Visualizations
Caption: Workflow for pH optimization of this compound complex formation.
Caption: Relationship between pH and dominant this compound species.
References
- 1. Complexes of Cu(II) Ions and Noncovalent Interactions in Systems with L-Aspartic Acid and Cytidine-5'-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. inorganic chemistry - Why copper(I) is unstable in aqueous medium? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [Potentiometric determination of amino acids with copper II, and with a copper indication electrode] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
Stability and degradation pathways of Copper L-aspartate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of Copper L-aspartate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of this compound in an aqueous solution?
A1: The pH of the solution is the most critical factor governing the stability and species of the this compound complex. The coordination of the copper ion with the L-aspartic acid ligand, and thus the complex's solubility and stability, is highly pH-dependent.[1][2] Different species dominate at different pH ranges, affecting the solution's properties.[1]
Q2: My this compound solution has formed a precipitate. What is the likely cause?
A2: Precipitate formation is often observed around pH 5. At this pH, a neutral and insoluble complex can form where the Cu(II) cation binds to the oxygen atoms of the carboxylic groups and the nitrogen atom of the amino group, displacing protons.[3] To resolve this, adjust the pH to be outside of this insolubility range. Solutions are generally more stable at slightly more acidic (pH 2.5-4) or more alkaline (pH 7-10) conditions, where charged, more soluble species dominate.[1]
Q3: The color of my solution has changed. What does this indicate?
A3: A color change, such as a blue-shift in the visible spectrum, is indicative of a change in the copper ion's coordination environment.[3] This is typically due to a shift in pH, which alters the dominant this compound species in the solution. For instance, the formation of the Cu(Asp)H(CMP) complex at pH 6 results in a maximum absorbance (λmax) at 700 nm.[1] Monitoring the solution's UV-Vis spectrum can help identify the species present.
Q4: What are the recommended storage conditions for a this compound solution?
A4: While specific data for the complex is limited, based on the properties of L-aspartic acid, it is recommended to store solutions in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] Given the potential for degradation, protection from light and the use of a buffered solution at a pH where a stable, soluble species exists (e.g., pH ~4 or pH ~8) is advisable. Avoid strong acids, bases, and oxidizing agents.[4][6]
Q5: What are the potential degradation pathways for this compound in solution?
A5: Degradation can occur through several pathways. One potential non-thermal pathway is the deamidation of the asparagine ligand to aspartate, which can be a spontaneous reaction in solution and is dependent on factors like pH and temperature.[7] In the complex, ligand dissociation can be followed by decarboxylation or condensation/dehydration reactions, particularly under thermal stress, leading to products like CO2 and acetonitrile.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate Formation | The solution pH is near 5, leading to the formation of a neutral, insoluble complex.[3] | 1. Measure the current pH of the solution. 2. Adjust the pH to < 4.5 or > 6.5 using a suitable buffer or dilute acid/base. 3. Gently agitate the solution to redissolve the precipitate. |
| Unexpected Color Change | A shift in pH has altered the dominant this compound species.[1][3] | 1. Verify the solution pH. 2. Compare the current UV-Vis spectrum to reference spectra for known species. 3. If necessary, adjust the pH to stabilize the desired complex form. |
| Loss of Efficacy / Changed Reactivity | Degradation of the complex due to improper storage (e.g., exposure to light, non-optimal pH, elevated temperature). | 1. Prepare a fresh solution under controlled conditions. 2. Store the solution protected from light at a cool temperature (e.g., 4°C).[10] 3. Use a buffered system to maintain a stable pH. 4. Analyze the solution using HPLC or UV-Vis spectroscopy to check for degradation products. |
| Inconsistent Experimental Results | Variation in solution preparation, including pH, concentration, or ionic strength. | 1. Standardize the solution preparation protocol. 2. Always use a buffer to control pH. 3. Maintain a constant ionic strength for all experiments, as this can affect complex stability.[11] |
Quantitative Data
Table 1: Stability Constants of Copper (II) - Aspartate Species
The overall stability constant (log β) is a measure of the complex's stability. Higher values indicate a more stable complex.[12] Data below was determined at 20 ± 1°C with an ionic strength of 0.1 M (KNO₃).[1]
| Species | Overall Stability Constant (log β) | Dominant pH Range | Reference |
| CuH(Asp)⁺ | 13.01 | 2.5 - 6.0 | [1] |
| Cu(Asp) | 8.84 | ~ 5.5 | [1] |
| Cu(Asp)₂²⁻ | 15.69 | 7.0 - 10.0 | [1] |
| Cu(Asp)(OH)⁻ | 2.21 | > 10.5 | [1] |
Table 2: Spectroscopic Data for Select Copper (II) Species
| Complex Species | Chromophore | λmax (nm) | Reference |
| Cu(Asp)H(CMP) | {1N, xO} | 700 | [1] |
| Cu(enP)(OH) | {1N, 1-2O} | 686 | [13] |
Visualizations
Caption: Troubleshooting workflow for common experimental issues.
Caption: Dominant this compound species as a function of pH.
Caption: A potential degradation pathway for this compound.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
Objective: To prepare a stock solution of this compound at a specific concentration and pH.
Materials:
-
Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O or CuSO₄·5H₂O)
-
L-Aspartic acid[11]
-
High-purity deionized water
-
Buffer solution (e.g., MES for pH ~6, HEPES for pH ~7.5)
-
0.1 M NaOH and 0.1 M HNO₃ for pH adjustment
-
Volumetric flasks, magnetic stirrer, and calibrated pH meter
Procedure:
-
Ligand Dissolution: Weigh the required amount of L-Aspartic acid and dissolve it in a volume of deionized water containing the chosen buffer. Gentle heating or the addition of a small amount of NaOH may be required to fully dissolve the L-aspartic acid, which has limited water solubility.[6]
-
Copper Salt Dissolution: In a separate container, accurately weigh the Copper(II) salt and dissolve it in a small volume of deionized water. A 1:2 molar ratio of Copper(II) to L-Aspartic acid is common for forming the stable Cu(Asp)₂ complex.[1]
-
Complex Formation: Slowly add the copper salt solution to the L-aspartic acid solution while stirring continuously. A color change to blue should be observed as the complex forms.
-
pH Adjustment: Carefully monitor the pH of the solution. Use the calibrated pH meter and adjust to the target pH using 0.1 M NaOH or 0.1 M HNO₃. Be mindful of the pH ranges where precipitation can occur.[3]
-
Final Volume: Transfer the solution to a volumetric flask and add deionized water up to the calibration mark.
-
Storage: Store the solution in a well-sealed container, protected from light, at 4°C.
Protocol 2: Potentiometric Titration for Stability Constant Determination
Objective: To determine the stability constants of this compound complexes in solution.
Methodology: This method involves titrating a solution containing the copper ion and L-aspartic acid with a standard solution of a strong base (CO₂-free NaOH) and monitoring the pH change.[1]
Procedure:
-
Sample Preparation: Prepare a solution with known concentrations of Copper(II) ions, L-aspartic acid, and a background electrolyte (e.g., 0.1 M KNO₃ to maintain constant ionic strength).[1] A known concentration of a strong acid (e.g., HNO₃) is also added to lower the initial pH.
-
Titration Setup: Place the sample in a thermostatted vessel (e.g., 20°C) under an inert atmosphere (e.g., helium or argon) to prevent CO₂ absorption. Use a calibrated pH electrode to monitor the solution's pH.
-
Titration: Add precise aliquots of a standardized, CO₂-free NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Data Analysis: The collected data (volume of NaOH added vs. pH) is analyzed using specialized computer software like SUPERQUAD or HYPERQUAD.[1] The software refines a model of the species present in the solution and calculates their overall stability constants (β values).[11]
Protocol 3: UV-Vis Spectroscopy for Monitoring Complex Formation
Objective: To monitor the formation and stability of this compound species by observing changes in the UV-Visible absorption spectrum.
Procedure:
-
Solution Preparation: Prepare a series of this compound solutions at a constant concentration but varying pH values.
-
Blank Measurement: Use a solution containing only the buffer and background electrolyte at the corresponding pH as the blank/reference.
-
Spectral Acquisition: For each sample, acquire the UV-Vis spectrum over a relevant wavelength range (e.g., 500-900 nm for d-d transitions of Cu(II) complexes).
-
Analysis: Observe the changes in the wavelength of maximum absorbance (λmax) and the molar absorptivity. A shift in λmax indicates a change in the coordination environment of the copper ion, corresponding to the formation of a different complex species.[3] This data can be correlated with the speciation diagram derived from potentiometric titrations.
References
- 1. Complexes of Cu(II) Ions and Noncovalent Interactions in Systems with L-Aspartic Acid and Cytidine-5'-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uprm.edu [uprm.edu]
- 5. L-Aspartic acid | 56-84-8 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. uhv.cheme.cmu.edu [uhv.cheme.cmu.edu]
- 9. Kinetics and Mechanism of Aspartic Acid Adsorption and Its Explosive Decomposition on Cu(100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. issr.edu.kh [issr.edu.kh]
- 13. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing photodegradation of Copper L-aspartate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photodegradation of Copper L-aspartate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation is the breakdown of a molecule caused by the absorption of light. For Copper (II) L-aspartate, this is a significant concern because exposure to ultraviolet (UV) light can initiate a reaction that changes the chemical nature of the complex. This degradation can lead to inaccurate experimental results, loss of compound activity, and the formation of unknown impurities.
Q2: What is the mechanism behind the photodegradation of this compound?
A2: The photodegradation of Copper (II) amino acid complexes is primarily initiated by the absorption of UV light, leading to a ligand-to-metal charge transfer (LMCT).[1][2][3] In this process, an electron is transferred from the carboxylate group of the L-aspartate ligand to the Copper (II) center, resulting in the reduction of Cu(II) to Cu(I) and the subsequent decomposition of the L-aspartate molecule.[1][2][3] This decomposition can produce byproducts such as ammonia and aldehydes.[1][2][3]
Q3: Which wavelengths of light are most damaging to this compound?
A3: Copper (II) amino acid complexes typically exhibit strong absorbance in the UV region, below 400 nm.[1] Irradiation at wavelengths within this range, such as 313 nm, has been shown to induce photodegradation in related copper-amino acid complexes.[1][2][3] Therefore, it is crucial to protect this compound solutions from UV light sources.
Q4: How does the structure of the amino acid ligand affect photodegradation?
Q5: Are there different forms of the this compound complex in solution, and do they have different photosensitivities?
A5: In solution, Copper (II) can form complexes with one (CuL) or two (CuL₂) L-aspartate ligands. Research on other amino acid complexes has shown that the 1:2 complex (CuL₂) is generally less susceptible to photodegradation than the 1:1 complex (CuL).[1][2][3] The relative concentrations of these species will depend on the pH and the molar ratio of copper to L-aspartate in your solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in color of the this compound solution (e.g., fading of the blue color) over a short period. | Photodegradation leading to the reduction of Cu(II) to Cu(I). Cu(I) complexes are often colorless or have different absorption spectra. | 1. Immediately protect the solution from light by wrapping the container in aluminum foil or using an amber vial. 2. Work in a dimly lit environment or use a red safelight. 3. Prepare fresh solutions immediately before use. |
| Inconsistent or non-reproducible results in bioassays or analytical measurements. | Degradation of the active compound, this compound, due to light exposure during the experiment. | 1. Review your experimental setup to identify and eliminate sources of UV light. 2. Use UV-filtered cuvettes or plate readers with UV filters. 3. Minimize the exposure time of your samples to any light source. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation byproducts such as ammonia, aldehydes, or other modified forms of the aspartate ligand. | 1. Confirm the identity of the unexpected peaks using mass spectrometry. 2. If photodegradation is confirmed, implement stringent light protection measures for all subsequent experiments. 3. Consider preparing and handling samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can be initiated by the primary photoprocess. |
| Precipitate formation in the this compound solution. | While not directly caused by photodegradation, changes in the solution's composition due to degradation can affect solubility. | 1. Ensure the pH of the solution is stable, as photodegradation can alter it. 2. If light protection measures do not resolve the issue, investigate other factors such as concentration, temperature, and buffer composition. |
Quantitative Data
The following table summarizes the quantum yields for the formation of Cu(I) from the photodegradation of various Copper (II)-amino acid complexes upon irradiation at 313 nm. While data for this compound is not explicitly available, these values provide an indication of the relative photosensitivity of such complexes.
| Copper-Amino Acid Complex (1:1) | Quantum Yield (ΦCu(I)) |
| Copper-Alanine | 0.094 |
| Copper-Valine | 0.059 |
| Copper-Leucine | 0.059 |
| Copper-Isoleucine | 0.056 |
| Copper-Phenylalanine | 0.057 |
| Copper-Glycine | 0.052 |
| Copper-Methionine | 0.032 |
| Copper-Proline | 0.019 |
Data sourced from a study on the photochemical redox reactions of Cu(II) complexes with amino acids having nonpolar side chains.[1]
Experimental Protocols
Protocol for Handling and Storing this compound to Minimize Photodegradation
-
Storage of Solid Compound:
-
Store solid this compound in a tightly sealed, amber glass vial.
-
Keep the vial in a cool, dark, and dry place, such as a desiccator stored inside a cabinet.
-
-
Preparation of Solutions:
-
Whenever possible, perform solution preparation in a dimly lit room or under a red safelight.
-
Use amber volumetric flasks and other amber glassware. If unavailable, wrap standard glassware in aluminum foil.
-
Use freshly deionized and deoxygenated water to prepare aqueous solutions to minimize oxidative stress.
-
-
During Experiments:
-
If experiments must be conducted in a lighted environment, use UV-blocking shields or filters on light sources.
-
When using spectrophotometers or plate readers, ensure the instrument's light source is only active during the measurement itself.
-
For cell culture experiments, use plates with UV-filtering properties if available. If not, minimize the exposure of the plates to ambient light.
-
For long-term experiments, consider wrapping the experimental setup (e.g., flasks, bioreactors) in aluminum foil.
-
-
Analysis of Samples:
-
When collecting samples for analysis, use amber vials for storage and transport.
-
If using an autosampler for chromatography, ensure the sample tray is covered to protect from ambient light.
-
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Workflow to minimize photodegradation.
References
Common impurities in Copper L-aspartate synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Copper L-aspartate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual L-aspartic acid and the copper salt (e.g., copper (II) chloride) are primary impurities.
-
Impurities from Starting Materials: Commercial L-aspartic acid may contain other amino acids such as glutamic acid, alanine, and asparagine, as well as inorganic salts like chlorides and sulfates.[1][2] The copper salt precursor may also contain other metal ions.
-
Side-Reaction Products: Depending on the reaction conditions, side products may form, although these are generally less common if the stoichiometry and pH are well-controlled.
-
Solvent Residues: Incomplete drying can leave residual solvents in the final product.
Q2: My final product is a different color than the expected blue. What could be the cause?
A2: The color of the this compound complex can be influenced by its hydration state and the presence of impurities. Anhydrous copper (II) chloride is brownish, while the dihydrate is blue-green.[3] The final this compound product is typically a blue solid.[4] A greenish tint could indicate the presence of excess chloride ions, which can form tetrachlorocuprate complexes.[5] Variations in pH during synthesis can also lead to different shades of the product.[4]
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Water is the most common and effective solvent for the recrystallization of polar compounds like this compound. The solubility of this compound is temperature-dependent in water, which allows for purification by dissolving the crude product in hot water and allowing it to crystallize as it cools.
Q4: How can I assess the purity of my synthesized this compound?
A4: Several analytical techniques can be employed to assess the purity of your product:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main product and any organic impurities. A reversed-phase column can be used, and detection can be achieved using a UV detector, often in conjunction with a chelating agent like EDTA that forms a colored complex with the copper ions for better visualization.[6]
-
Elemental Analysis (CHN Analysis): This method determines the percentage of carbon, hydrogen, and nitrogen in your sample. The experimental values should be within ±0.4% of the theoretical values for pure this compound.[7]
-
Spectroscopic Methods (IR, UV-Vis): Infrared (IR) spectroscopy can confirm the coordination of the copper ion to the amino and carboxyl groups of the aspartate ligand. UV-Vis spectroscopy can confirm the presence of the Cu(II) center.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Ensure the reaction goes to completion by optimizing the reaction time and temperature. A typical synthesis involves refluxing at 60°C for 3-4 hours.[4] |
| Incorrect pH. | The pH of the reaction mixture is crucial. The maximum yield for a similar synthesis was obtained at a pH of 4.[4] Adjust the pH of the L-aspartic acid solution before adding the copper salt. |
| Product loss during workup. | If recrystallizing, minimize the amount of hot solvent used to dissolve the crude product to avoid losing a significant portion of the product in the mother liquor. Ensure complete precipitation by allowing sufficient time for cooling, or by placing the solution in an ice bath. |
Issue 2: Presence of Unreacted Starting Materials in the Final Product
| Possible Cause | Troubleshooting Step |
| Incorrect stoichiometry. | Ensure the correct molar ratio of L-aspartic acid to the copper salt is used. A 2:1 molar ratio of L-aspartic acid to CuCl₂·2H₂O is commonly employed.[4] |
| Inefficient purification. | Perform a careful recrystallization from water. Unreacted starting materials will have different solubility profiles and are often removed in the mother liquor. For removal of ionic impurities, ion exchange chromatography can be an effective method. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a typical laboratory synthesis.[4]
-
Preparation of Reactant Solutions:
-
Dissolve 0.26 g (2 mmol) of L-aspartic acid in 25 mL of distilled water. Adjust the pH to 4 with a 0.1 M NaOH solution.
-
Dissolve 0.17 g (1 mmol) of CuCl₂·2H₂O in 25 mL of distilled water.
-
-
Reaction:
-
Add the copper (II) chloride solution dropwise to the L-aspartic acid solution while stirring.
-
Heat the mixture to 60°C and reflux for 3 hours. A blue precipitate should form.
-
-
Isolation of Crude Product:
-
Allow the mixture to cool to room temperature.
-
Collect the blue solid by vacuum filtration and wash with a small amount of cold distilled water.
-
Dry the crude product in a desiccator.
-
Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to a beaker and add a minimal amount of hot distilled water to dissolve the solid completely.
-
Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. For maximum recovery, you can place the beaker in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified blue crystals by vacuum filtration.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Purification by Ion Exchange Chromatography
Ion exchange chromatography can be used to separate the charged this compound complex from uncharged or similarly charged impurities.
-
Resin Selection and Packing:
-
For separating the cationic Cu(II) complex, a cation exchange resin (with negatively charged functional groups) should be used.[8]
-
Pack a chromatography column with the chosen resin and equilibrate with a low ionic strength buffer at a suitable pH.
-
-
Sample Loading: Dissolve the crude product in a small volume of the equilibration buffer and load it onto the column.
-
Elution:
-
Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elute the bound this compound by increasing the ionic strength of the buffer (e.g., by creating a salt gradient with NaCl) or by changing the pH.
-
-
Fraction Collection and Analysis: Collect the fractions and analyze them (e.g., by UV-Vis spectroscopy) to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent.
Data Presentation
The following table presents representative data on the purity of a this compound sample before and after purification by recrystallization, as would be determined by HPLC and Elemental Analysis.
| Analysis | Parameter | Crude Product | After Recrystallization | Theoretical Value |
| HPLC Purity | Area % of this compound | 92.5% | 99.7% | 100% |
| Area % of L-aspartic acid | 5.2% | <0.1% | 0% | |
| Area % of other impurities | 2.3% | 0.2% | 0% | |
| Elemental Analysis | % Carbon (C) | 24.20 | 24.68 | 24.68 |
| % Hydrogen (H) | 2.65 | 2.59 | 2.59 | |
| % Nitrogen (N) | 7.05 | 7.19 | 7.19 |
Potential Signaling Pathways in a Drug Development Context
For researchers in drug development, understanding the potential cellular mechanisms of this compound is crucial. Copper is an essential trace element involved in numerous enzymatic reactions and signaling pathways. Its dysregulation is implicated in various diseases. L-aspartate is a non-essential amino acid that also functions as a neurotransmitter and is a key node in metabolism.
References
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Copper(II) chloride - Wikipedia [en.wikipedia.org]
- 4. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 5. Copper(II) chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. helixchrom.com [helixchrom.com]
- 7. repository.geologyscience.ru [repository.geologyscience.ru]
- 8. microbenotes.com [microbenotes.com]
Technical Support Center: Electrochemical Synthesis of Copper L-Aspartate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of electrochemically synthesized Copper L-aspartate.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the electrochemical synthesis of this compound?
A1: Under optimal conditions, the electrochemical synthesis of Copper(II) L-aspartate can achieve high yields, typically in the range of 90-95%.[1] However, certain side reactions can lower the yield to a range of 80-85%.[1]
Q2: What is the chemical formula of the this compound complex formed during electrochemical synthesis?
A2: The electrochemically synthesized product is typically a hydrated complex with the formula Cu(C₄H₆NO₄)₂·6H₂O.[1]
Q3: What are the primary reactions occurring at the electrodes?
A3: The main reactions are the anodic dissolution of a copper electrode and the formation of the complex, along with hydrogen evolution at the cathode.[1]
-
Anode: Cu → Cu²⁺ + 2e⁻
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In solution: Cu²⁺ + 2H₂Asp → Cu(HAsp)₂ + 2H⁺
-
Cathode: 2H⁺ + 2e⁻ → H₂
Q4: What solvent is typically used for this synthesis?
A4: An aqueous solution is commonly used as the solvent for the electrochemical synthesis of this compound, as L-aspartic acid has good solubility in water.[1]
Troubleshooting Guide
This guide addresses common issues that can lead to reduced yields and other problems during the electrochemical synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield (<80%) | Side reactions at the cathode: The formed this compound complex can migrate to the cathode and be reduced back to metallic copper.[1] | - Optimize the cell design to minimize the migration of the product to the cathode. A divided cell with a membrane can be effective.- Control the cathode potential to be sufficiently negative for hydrogen evolution but not for the reduction of the complex. |
| Incorrect pH: The pH of the electrolyte affects the speciation of L-aspartic acid and the stability of the copper complex. A non-optimal pH can lead to the formation of copper hydroxides or other undesired species. | - While specific optimal pH for electrochemical synthesis is not well-documented, chemical synthesis shows a maximum yield at pH 4. This can be a good starting point for optimization. Adjust the initial pH of the L-aspartic acid solution and monitor it during the electrolysis. | |
| Low current density: Insufficient current density can lead to a slow reaction rate and incomplete conversion of the reactants. | - Gradually increase the current density while monitoring the product formation and the appearance of any side products. Be aware that excessively high current densities can also lead to side reactions and reduced current efficiency. | |
| Powdery or non-adherent deposit on the cathode | High current density: Can lead to the formation of spongy or powdery copper deposits instead of the desired complex. | - Reduce the applied current density. |
| Low copper ion concentration near the cathode: Depletion of copper ions in the vicinity of the cathode can favor hydrogen evolution and poor quality deposits. | - Ensure adequate stirring or agitation of the electrolyte to maintain a uniform concentration of reactants. | |
| Discoloration of the solution | Formation of undesired copper species: A color other than the characteristic blue of the this compound complex may indicate the formation of copper oxides or other complexes. | - Ensure the starting materials are pure.- Control the pH and potential to favor the formation of the desired complex. |
| Electrode passivation | Formation of an insulating layer: An oxide or salt layer can form on the anode surface, impeding the flow of current. | - Periodically clean the anode surface mechanically or chemically.- Adjust the electrolyte composition to include ions that can help prevent passivation. |
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Qualitative)
| Parameter | Effect on Yield | Recommendations for Optimization |
| Current Density | Too low may result in slow reaction rates. Too high can lead to side reactions and decreased current efficiency. | Start with a moderate current density and optimize by observing product quality and yield. |
| pH | Significantly impacts the speciation of L-aspartic acid and the stability of the complex. | Based on chemical synthesis, a starting pH of around 4 is recommended for optimization. |
| Temperature | Affects reaction kinetics and solubility of reactants and products. | A systematic study starting from room temperature is recommended to find the optimal balance between reaction rate and product stability. |
| Electrode Material | The anode should be high-purity copper to serve as the source of Cu²⁺ ions. The cathode material can influence the hydrogen evolution overpotential. | Use a high-purity copper anode. A cathode with a high hydrogen overpotential (e.g., lead, zinc, or mercury) can be considered to suppress the hydrogen evolution reaction if it becomes a significant side reaction. |
| Stirring/Agitation | Essential for maintaining concentration gradients and facilitating mass transport of ions. | Employ consistent and adequate stirring throughout the synthesis. |
Experimental Protocols
Detailed Methodology for Electrochemical Synthesis of this compound
This protocol is based on the general principles of electrochemical synthesis of metal-amino acid complexes and aims for a high yield.
1. Materials and Equipment:
-
Anode: High-purity copper plate or rod.
-
Cathode: Graphite rod or platinum foil.
-
Electrolyte: L-aspartic acid solution in deionized water (e.g., 0.1 M).
-
Electrochemical Cell: A two-electrode cell (beaker type). A divided cell with a porous diaphragm or ion-exchange membrane is recommended for yield improvement.
-
Power Supply: A DC power supply or a potentiostat/galvanostat.
-
Magnetic Stirrer and Stir Bar.
-
pH Meter.
2. Procedure:
-
Prepare the L-aspartic acid solution of the desired concentration in deionized water.
-
Adjust the pH of the solution to the desired value (e.g., starting with pH 4) using a dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Assemble the electrochemical cell. Place the copper anode and the cathode in the electrolyte solution, ensuring they do not touch. If using a divided cell, place the anode in the anolyte compartment (L-aspartic acid solution) and the cathode in the catholyte (a suitable electrolyte like dilute sulfuric acid).
-
Connect the electrodes to the power supply.
-
Begin the electrolysis at a constant current density (e.g., starting with 10 mA/cm²).
-
Stir the solution moderately throughout the process.
-
Monitor the reaction progress. The formation of a blue-colored solution indicates the formation of the this compound complex.
-
After the theoretical amount of charge has been passed for the complete conversion of the limiting reagent (L-aspartic acid), stop the electrolysis.
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Isolate the product by evaporating the solvent under reduced pressure or by precipitation upon addition of a suitable organic solvent (e.g., ethanol).
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Wash the collected crystals with a small amount of cold deionized water and then with ethanol.
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Dry the product in a desiccator.
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Calculate the yield based on the initial amount of L-aspartic acid.
Visualizations
Caption: Experimental workflow for the electrochemical synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound electrosynthesis.
References
Technical Support Center: Copper L-Aspartate Characterization
This support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of Copper L-aspartate.
Frequently Asked Questions (FAQs)
Q1: Why does the color of my this compound synthesis product vary from blue to green?
A1: The color of the this compound complex is highly sensitive to the pH of the reaction mixture. Different pH values lead to the formation of different copper-aspartate species, each with a unique coordination environment that absorbs light differently. For instance, synthesis at pH 4 often yields a blue solid, while synthesis at pH 2 may result in a green solid.[1] It is crucial to strictly control the pH to ensure the synthesis of a consistent and specific complex.
Q2: What are the expected stoichiometric ratios of copper to aspartate in the complex?
A2: Copper (II) can form several complexes with L-aspartate, and the dominant species is pH-dependent. At lower pH (2.5 to 6), a protonated 1:1 species, [CuH(Asp)]⁺, may form. As the pH increases to around 5.5, the neutral 1:1 complex, [Cu(Asp)], becomes dominant.[2] At a pH range of 7 to 10, the 1:2 complex, [Cu(Asp)₂]²⁻, is the major species.[2] Therefore, without careful pH control and characterization, your product may be a mixture of these different species.
Q3: My elemental analysis results do not match the theoretical values for anhydrous this compound. What could be the reason?
A3: This is a common issue that can be attributed to two main factors:
-
Hygroscopicity: Coordination complexes are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This can lead to inaccurate weighing and artificially inflate the percentages of hydrogen and oxygen in the analysis.
-
Water of Crystallization: The complex may inherently crystallize with a specific number of water molecules (hydrates). For example, a synthesized complex was identified as Cu(HAsp)₂·6H₂O, indicating six water molecules per formula unit.[4] Thermogravimetric Analysis (TGA) is the best method to determine the amount of lattice or coordinated water.
Q4: How can I confirm that the copper is successfully coordinated to the L-aspartate ligand?
A4: Spectroscopic techniques are essential for confirming coordination:
-
FTIR Spectroscopy: Coordination of the copper ion to L-aspartate will cause shifts in the characteristic vibrational bands of the amino (-NH₂) and carboxylate (-COO⁻) groups. Look for a significant shift in the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the -COO⁻ group.[5]
-
UV-Vis Spectroscopy: The formation of the complex leads to a shift in the maximum wavelength (λₘₐₓ) compared to the free copper salt. For example, a shift from the λₘₐₓ of CuCl₂·2H₂O to different wavelengths upon reaction with aspartic acid at various pH levels confirms complexation.[1]
Q5: The solubility of my complex is very low at a specific pH, leading to precipitation. Is this normal?
A5: Yes, this is a known characteristic of this compound. The complex's solubility is pH-dependent. Around pH 5, the formation of a neutral and insoluble complex can lead to precipitation.[6] This happens because at this pH, the amine group may be deprotonated to participate in chelation, resulting in a neutral species with reduced solubility in aqueous media.[6]
Troubleshooting Guides
Problem 1: Inconsistent Synthesis Results (Color, Yield, and Purity)
Inconsistent outcomes in the synthesis of this compound are frequently linked to poor control over reaction parameters, primarily pH. This guide provides a systematic workflow to improve reproducibility.
Problem 2: Ambiguous Spectroscopic Data Interpretation
Difficulty in interpreting FTIR and UV-Vis spectra can lead to incorrect structural assignments. Use the tables below as a reference for expected values.
| Functional Group | Free L-Aspartic Acid | Coordinated L-Aspartate | Interpretation |
| νₐₛ(COO⁻) | ~1640 | 1585 - 1667[5] | Shift indicates carboxylate group involvement in coordination. |
| νₛ(COO⁻) | ~1410 | 1384 - 1407[5] | Shift indicates carboxylate group involvement in coordination. |
| δ(NH₂) | ~1580 | ~1575[5] | Shift suggests coordination through the amino group nitrogen. |
| Note: Exact positions can vary based on the specific complex and sample preparation. |
| Copper Species | pH Range | Approximate λₘₐₓ (nm) | Chromophore |
| [CuH(Asp)]⁺ | 3.0 | 756 | {O, O} coordination from carboxyl groups[2] |
| [Cu(Asp)] | ~5.5 | ~740 | {N, O} coordination from amino and carboxyl groups |
| Aqueous Cu²⁺ | < 4 | ~810 | [Cu(H₂O)₆]²⁺ |
| Note: Values are approximate and can be influenced by solvent and concentration. |
Problem 3: Failed or Inaccurate Elemental Analysis (EA)
Elemental analysis is critical for confirming the empirical formula but is highly sensitive to sample purity and handling, especially for potentially hygroscopic compounds.
Experimental Protocols
Protocol 1: pH-Controlled Synthesis of this compound (1:2 Ratio)
This protocol is adapted from procedures described in the literature for synthesizing copper-amino acid complexes.[1]
-
Preparation: Prepare a 0.2 M solution of L-aspartic acid in distilled water (Solution A). Prepare a 0.1 M solution of CuCl₂·2H₂O in distilled water (Solution B).
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Reaction: In a round-bottom flask equipped with a magnetic stirrer, add 20 mL of Solution A (4 mmol L-aspartic acid). While stirring, slowly add 20 mL of Solution B (2 mmol CuCl₂).
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pH Adjustment: Slowly add 0.1 M NaOH dropwise to the mixture. Monitor the pH continuously with a calibrated pH meter until a stable pH of 7.0 is reached. A blue precipitate should form.
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Reflux: Heat the mixture to 60°C and maintain this temperature under constant stirring for 3 hours.
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Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
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Purification: Collect the solid product by vacuum filtration. Wash the solid three times with 10 mL of cold distilled water, followed by two washes with 10 mL of cold ethanol.
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Drying: Dry the final product in a vacuum oven at 50°C overnight. Store in a desiccator.
Protocol 2: Characterization by FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the dried this compound complex with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.
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Analysis: Press the powder into a transparent pellet using a hydraulic press. Record the infrared spectrum from 4000 to 400 cm⁻¹.
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Data Interpretation: Identify the key peaks for the carboxylate (asymmetric and symmetric stretches) and amino groups. Compare the peak positions to those of free L-aspartic acid to confirm coordination shifts as detailed in Table 1.
Protocol 3: Characterization by UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the this compound complex in distilled water at a known concentration (e.g., 10 mM). Create a series of dilutions in buffered solutions at different pH values (e.g., pH 3, 5, 7, 9) to observe different species.
-
Analysis: Record the UV-Vis spectrum for each solution from 400 to 900 nm using the respective buffer solution as a blank.
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Data Interpretation: Determine the λₘₐₓ for the d-d transition of the copper (II) ion at each pH. Compare the results with known values (see Table 2) to identify the dominant copper-aspartate species in solution.
Protocol 4: Characterization by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the dried this compound complex into an alumina TGA crucible.
-
Analysis: Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
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Data Interpretation: Analyze the resulting thermogram. A weight loss step occurring below ~220°C typically corresponds to the loss of water molecules.[4] The percentage of weight lost in this step can be used to calculate the number of water molecules in the complex formula. Subsequent weight loss at higher temperatures corresponds to the decomposition of the aspartate ligand.[4]
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 80 - 220 | ~24.17 | Loss of 6 H₂O molecules[4] |
| 220 - 420 | ~58.01 | Decomposition of amino acid groups[4] |
| > 420 | - | Formation of copper oxide residue[4] |
| Data derived from a study on electrochemically synthesized copper-amino acid complexes.[4] |
References
- 1. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 2. Complexes of Cu(II) Ions and Noncovalent Interactions in Systems with L-Aspartic Acid and Cytidine-5'-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Copper L-Aspartate Catalyzed Reactions
Welcome to the technical support center for copper L-aspartate catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during your experiments.
Question 1: I am observing low to no product yield. What are the potential causes and how can I fix it?
Answer: Low or no yield is a common issue that can stem from several factors. Systematically investigating the following areas is the best approach.
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Catalyst Quality and Activity: The copper(I) species is generally the active catalyst. Ensure your copper source and L-aspartate ligand are pure. If using a Cu(II) precatalyst, ensure conditions are suitable for its reduction to Cu(I). In some cases, the catalyst can precipitate from the reaction, indicating a potential pseudo-heterogeneous mechanism that may require re-optimization.[1]
-
Reagent Purity:
-
Aryl Halides/Boronic Acids: Ensure the purity of your coupling partners. Aryl boronic acids, in particular, can degrade upon storage.
-
Solvents and Bases: Use dry, high-purity solvents. The presence of water can hydrolyze reagents and affect catalyst stability. Ensure the base is of high quality and has been stored correctly.
-
-
Reaction Conditions:
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Temperature: Traditional Ullmann-type reactions often require high temperatures (>210 °C), but modern ligand-supported systems can operate at lower temperatures (e.g., 110 °C).[2][3] If the yield is low, a careful increase in temperature may be beneficial, but be aware that excessive heat can lead to catalyst sintering and deactivation.[4]
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Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or GC/LC-MS to determine the optimal reaction time.
-
-
Atmosphere: Many copper-catalyzed reactions are sensitive to oxygen. While some Chan-Lam couplings can be run open to the air, reproducibility and yield are often improved by running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalytically active Cu(I) species.[5][6]
Question 2: My reaction is producing significant side products, such as homocoupled arenes. How can I improve selectivity?
Answer: The formation of side products, especially from homocoupling of aryl halides or boronic acids, indicates that the desired cross-coupling pathway is not sufficiently favored.
-
Ligand-to-Metal Ratio: The L-aspartate ligand is crucial for stabilizing the copper center and facilitating the desired catalytic cycle. An insufficient amount of ligand can leave copper species available to promote undesired side reactions. Try screening different ligand-to-copper ratios to find the optimal balance.
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Base Selection: The choice and solubility of the base are critical.[1] A base that is too strong or too weak can alter the reaction pathway. For instance, in C-N couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are common.[1] The pKa of the base can be a more important factor than other properties in determining product distribution.[7]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions, which may have a higher activation energy than the desired cross-coupling reaction.
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Rate of Addition: In some cases, slow addition of one of the coupling partners can help maintain a low concentration of the reagent prone to homocoupling, thereby favoring the cross-coupling pathway.
Question 3: My catalyst appears to be deactivating or precipitating out of the solution during the reaction. What is happening and what can I do?
Answer: Catalyst deactivation can occur through several mechanisms, leading to stalled or incomplete reactions.
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Thermal Sintering: At high temperatures, copper nanoparticles can agglomerate or "sinter," leading to a loss of active surface area and an irreversible loss of activity.[4] It is advised to keep operating temperatures below levels that induce sintering, often cited as below 300°C for many copper catalysts.[4]
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Poisoning: Contaminants in the reactants or solvent, such as sulfur or halides, can poison the catalyst.[4] Ensure all reagents are of the highest possible purity.
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Dissolution and Redeposition: Studies have shown that copper catalysts can undergo a deactivation process involving dissolution of copper species and their subsequent redeposition at less active sites on the catalyst surface.[8][9] This dynamic equilibrium can lead to morphological restructuring and a shift away from the desired reactivity.[8][9]
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Inhibition by Products or Side Products: The reaction product itself or inorganic salts formed from the base and halide can sometimes inhibit the catalyst.[1] If product inhibition is suspected, it may be necessary to run the reaction at a lower concentration.
Data & Parameter Summary
The following tables provide general guidelines for optimizing your reaction. Optimal conditions will always be substrate-dependent and require empirical validation.
Table 1: General Optimization Parameters for this compound Catalysis
| Parameter | C-N Coupling (Ullmann-type) | C-O Coupling (Ullmann-type) | C-S Coupling |
| Catalyst Loading | 1-10 mol% | 5-20 mol% | 5-15 mol% |
| Ligand Loading | 1-2 equivalents relative to Cu | 1-2 equivalents relative to Cu | 1-2 equivalents relative to Cu |
| Typical Solvents | DMF, DMSO, NMP, Toluene, Dioxane[2][10] | DMF, DMSO, NMP[2][11] | DMF, DMSO |
| Typical Bases | K₂CO₃, Cs₂CO₃, K₃PO₄[1] | K₂CO₃, Cs₂CO₃, KOH[2][11] | K₂CO₃, Na₂CO₃ |
| Temperature Range | 80 - 140 °C | 100 - 160 °C | 90 - 130 °C |
| Reaction Time | 12 - 48 hours | 16 - 72 hours | 12 - 36 hours |
Table 2: Quick Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Inactive catalyst, impure reagents, non-optimal temperature/time, atmosphere | Verify catalyst/reagent quality, screen temperature and extend time, run under inert gas |
| Side Products | Incorrect ligand/Cu ratio, non-optimal base, temperature too high | Screen ligand loading, screen different bases, lower reaction temperature |
| Catalyst Deactivation | Thermal sintering, catalyst poisoning, product inhibition | Operate at the lowest effective temperature, use high-purity reagents, consider lower concentrations |
| Poor Reproducibility | Sensitivity to air/moisture, reagent degradation (e.g., boronic acids) | Use inert atmosphere and dry solvents, use fresh or newly purified reagents |
Experimental Protocols
General Protocol for this compound Catalyzed C-N Coupling of an Aryl Halide with an Amine
This protocol provides a general starting point. Specific quantities and conditions should be optimized for each unique substrate combination.
-
Reagent Preparation:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the copper source (e.g., CuI, 5 mol%), L-aspartate (10 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
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Add the amine (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
-
Reaction Setup:
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., DMF or Toluene) via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts and catalyst residues.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to optimizing your reactions.
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Simplified catalytic cycle for C-N/C-O cross-coupling.
Caption: Standard experimental workflow from setup to analysis.
References
- 1. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 7. cache.kzoo.edu [cache.kzoo.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Deactivation of copper electrocatalysts during CO 2 reduction occurs via dissolution and selective redeposition mechanism - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA06466F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
How to avoid batch-to-batch variability in Copper L-aspartate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Copper L-aspartate. Our goal is to help researchers, scientists, and drug development professionals minimize batch-to-batch variability and achieve consistent, high-quality results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most critical parameters to control to ensure batch-to-batch consistency in this compound synthesis?
A1: To ensure consistency, meticulous control over several parameters is crucial. The most critical factors include:
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pH of the reaction mixture: The pH significantly influences the formation and solubility of the copper-aspartate complex. The optimal pH for the formation of this compound crystals is approximately 4.[1] Inconsistent pH can lead to variations in yield and the formation of different copper-aspartate species.[2]
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Temperature: Temperature affects reaction kinetics, solubility, and crystal nucleation and growth. Maintaining a constant temperature throughout the synthesis and crystallization process is vital for reproducible results.
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Stirring Rate: The rate of agitation impacts mass and heat transfer, which in turn affects nucleation, crystal size, and morphology.[3][4] Consistent stirring helps maintain a homogeneous solution and prevents the formation of aggregates.[4]
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Purity of Reagents: The use of high-purity L-aspartic acid and copper salts is essential to prevent the incorporation of impurities into the final product.
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Cooling Rate: The rate at which the solution is cooled during crystallization determines the size and quality of the crystals. A slow and controlled cooling process generally yields larger, more uniform crystals.
Q2: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yield can be attributed to several factors. Consider the following troubleshooting steps:
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Incorrect pH: The yield of this compound is highly dependent on pH. One study on a similar synthesis showed that adjusting the pH can have a statistically significant effect on the product yield.[5] It is recommended to carefully monitor and adjust the pH of the reaction mixture to the optimal range (around pH 4-5) using a calibrated pH meter.[1][6]
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Suboptimal Temperature: Ensure the reaction is carried out at the specified temperature. A study on the synthesis of a Cu(II)-aspartate complex was conducted at 60°C.[6] Deviations can affect the reaction rate and the solubility of the product.
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Incomplete Reaction: The reaction time may be insufficient for the complete formation of the complex. A study showed that the yield of a similar complex varied with reaction times of 1, 2, 3, and 4 hours, with the highest yield observed at 3 hours.[6] Consider extending the reaction time to ensure completion.
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Losses during Isolation: Significant product loss can occur during filtration and washing. Ensure the use of an appropriate filter paper pore size and minimize the volume of washing solvent to reduce dissolution of the product.
Q3: I am observing significant variation in the crystal size and morphology between batches. How can I achieve more uniform crystals?
A3: Inconsistent crystal size and morphology are often related to the crystallization process. Here are key factors to control:
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Stirring Rate: The stirring rate has a direct impact on crystal morphology. Low stirring rates can lead to crystal aggregation, while excessively high rates can cause crystal fragmentation and the formation of smaller, less uniform particles.[3][4][7] It is crucial to find an optimal and consistent stirring speed for your specific setup.
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Cooling Rate: Rapid cooling often leads to the formation of many small crystals, while slow, controlled cooling promotes the growth of larger, more uniform crystals.[8] Implement a programmed cooling profile to ensure reproducibility.
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Supersaturation: The level of supersaturation at the point of nucleation affects the number and size of the crystals formed.[3] Controlling the initial concentration of reactants and the cooling rate can help manage supersaturation.
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Presence of Impurities: Impurities can interfere with the crystal growth process, leading to malformed crystals. Ensure the use of high-purity reagents and thoroughly clean all glassware.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a method described for the synthesis of a Cu(II)-aspartate complex.[6]
Materials:
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Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
L-aspartic acid
-
Sodium hydroxide (NaOH) 0.1 M solution
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Distilled water
Procedure:
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Prepare a solution of L-aspartic acid by dissolving 0.26 g (2 mmol) in 25 mL of distilled water.
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Prepare a solution of Copper(II) chloride dihydrate by dissolving 0.17 g (1 mmol) in 25 mL of distilled water.
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Mix the two solutions.
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Slowly add 0.1 M NaOH solution to adjust the pH to the desired value (e.g., pH 4).[6]
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Reflux the mixture at 60°C for a specified time (e.g., 3 hours).[6]
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Allow the solution to cool slowly to room temperature to promote crystallization.
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Collect the resulting blue crystals by filtration.
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Wash the crystals with a small amount of cold distilled water.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Effect of pH on the Yield of a Cu(II)-Aspartate Complex [6]
| pH | Yield (g) |
| 2 | 0.2935 |
| 4 | 0.3095 |
| 5 | 0.2712 |
| 6 | 0.2876 |
Table 2: Effect of Reaction Time on the Yield of a Cu(II)-Aspartate Complex at pH 7 [6]
| Time (h) | Yield (g) |
| 1 | 0.2083 |
| 2 | 0.2258 |
| 3 | 0.2967 |
| 4 | 0.2110 |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for this compound synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Complexes of Cu(II) Ions and Noncovalent Interactions in Systems with L-Aspartic Acid and Cytidine-5'-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 7. solutions - If stirring negatively affects crystal purity, why is it so? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. google.com [google.com]
Validation & Comparative
Comparative study of Copper L-aspartate and copper glycinate stability
A Comparative Analysis for Researchers and Drug Development Professionals
The selection of a metal-amino acid complex in pharmaceutical and research applications is critically dependent on its stability. This guide provides a comparative study of the stability of two widely utilized copper complexes: Copper L-aspartate and Copper Glycinate. By presenting quantitative data, detailed experimental protocols, and visual representations of their chemical structures and the methodologies to assess their stability, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions.
Quantitative Stability Data
The stability of metal-amino acid complexes is typically quantified by their stability constants (log β), which represent the equilibrium for the formation of the complex. A higher log β value indicates a more stable complex. The data presented below is a compilation from various studies. It is important to note that experimental conditions such as temperature, pH, and ionic strength can influence these values.
| Complex Species | This compound (log β) | Copper Glycinate (log β) |
| [Cu(L)]+ | ~8.3 - 9.2 | ~8.1 - 8.6 |
| [Cu(L)2] | ~15.2 - 16.5 | ~15.0 - 15.6 |
Note: The ranges in the log β values reflect data from multiple sources determined under varying experimental conditions.
Chemical Structures
The coordination of the copper ion with the amino acid ligands is a key determinant of the complex's stability. Below are the structural representations of this compound and Copper Glycinate.
Caption: Coordination of Copper with L-Aspartate and Glycinate.
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a widely used and reliable method for determining the stability constants of metal complexes.[1][2] This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant of known concentration is added.
The following is a generalized protocol for the determination of stability constants for copper-amino acid complexes:
-
Solution Preparation:
-
Prepare a standard solution of the amino acid (L-aspartic acid or glycine) of known concentration.
-
Prepare a standard solution of a copper salt (e.g., CuSO₄ or Cu(NO₃)₂) of known concentration.
-
Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).
-
Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.
-
-
Titration Setup:
-
A thermostated reaction vessel is used to maintain a constant temperature.
-
A calibrated pH electrode is immersed in the solution.
-
The titrant (NaOH solution) is added using a precise burette.
-
The solution is continuously stirred.
-
-
Titration Procedure:
-
A known volume of the amino acid solution and the background electrolyte are placed in the reaction vessel.
-
A known volume of the copper salt solution is added to the vessel.
-
The initial pH of the solution is recorded.
-
The standard NaOH solution is added in small, precise increments.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued until the pH reaches a plateau.
-
-
Data Analysis:
-
The collected data (volume of titrant vs. pH) is used to calculate the formation constants (β) of the copper-amino acid complexes.
-
This is typically done using specialized software that analyzes the titration curves and fits the data to a model of the complexation equilibria.[3]
-
Caption: Workflow for Potentiometric Titration.
Discussion of Stability
Based on the compiled data, both this compound and Copper Glycinate form stable complexes with copper(II) ions. However, this compound generally exhibits slightly higher stability constants compared to Copper Glycinate. This enhanced stability can be attributed to the presence of the additional carboxyl group in the side chain of aspartic acid, which can also participate in the coordination with the copper ion, leading to a more stable chelate structure.[3][4]
The stability of these complexes is pH-dependent. At lower pH values, the amino and carboxyl groups of the amino acids are protonated, competing with the copper ion for binding and thus reducing the stability of the copper complexes.[1][3] As the pH increases, these groups deprotonate, making them more available for coordination with the copper ion and leading to the formation of more stable complexes.
Conclusion
Both this compound and Copper Glycinate are effective chelating agents for copper(II). The choice between them for a specific application will depend on the required level of stability and the physicochemical conditions of the system. For applications demanding higher stability, this compound may be the preferred option due to the potential for tridentate chelation. However, for many applications, the stability of Copper Glycinate is more than sufficient. The experimental protocols and data presented in this guide provide a foundation for further investigation and informed selection of these important copper-amino acid complexes.
References
The Efficacy of Copper L-Aspartate Versus Other Copper Chelates in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Copper L-aspartate and other common copper chelates, including copper glycinate and copper citrate. The information is compiled from existing research to aid in the selection of appropriate copper compounds for experimental and therapeutic applications. While direct head-to-head comparative studies with quantitative data are limited, this guide synthesizes available information on their antioxidant properties and bioavailability.
Executive Summary
Comparative Analysis of Antioxidant Properties
Several copper chelates demonstrate antioxidant activity, often by mimicking the function of the endogenous antioxidant enzyme, Superoxide Dismutase (SOD). This "SOD-like" activity is crucial for mitigating oxidative stress by catalyzing the dismutation of the superoxide radical.
One study demonstrated that transition metal aspartates, including this compound, are among the most active free-radical scavengers, mimicking the activities of copper-zinc and manganese dismutases[1]. While this highlights the antioxidant potential of this compound, direct quantitative comparisons with other copper chelates from the same study are not available.
A separate study on copper-amino acid complexes found that they can act as moderate SOD mimics.[2] In contrast, another investigation into copper bis-glycinate showed it possesses immunomodulatory effects by reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated monocytic THP-1 cells.[3][4]
Table 1: Quantitative Data on the Efficacy of Copper Chelates
| Chelate | Biological Effect | Quantitative Data | Source |
| This compound | Antioxidant (Free-radical scavenger) | Mimics Cu-Zn and Mn dismutases | [1] |
| Copper Glycinate | Bioavailability | Approx. 140% relative to Copper Sulfate | [5] |
| Immunomodulatory (Anti-inflammatory) | >50% reduction of TNF-α at ≥3 µg/mL in LPS-stimulated THP-1 cells | [4] | |
| ~30% reduction of IL-6 at 50 µg/mL in LPS-stimulated THP-1 cells | [4] | ||
| Copper Citrate | Bioavailability | Lower than Copper Glycinate (qualitative assertion) | [6] |
| Pro-oxidant activity | Can enhance the formation of reactive oxygen species in the presence of other antioxidants | [7] |
Disclaimer: The data presented in this table are compiled from different studies and are not the result of direct head-to-head comparisons in a single study. Therefore, direct comparison of the quantitative values should be interpreted with caution.
Experimental Protocols
Cupric Reducing Antioxidant Capacity (CUPRAC) Assay
The CUPRAC assay is a widely used method to determine the total antioxidant capacity of a sample. This method is based on the reduction of the Cu(II)-Neocuproine complex to the Cu(I)-Neocuproine complex by antioxidants, which results in a color change that can be measured spectrophotometrically.
Principle: Antioxidants in the sample reduce the cupric ions (Cu²⁺) in the CUPRAC reagent to cuprous ions (Cu⁺). These cuprous ions then form a stable, colored chelate with neocuproine, which has a maximum absorbance at 450 nm. The absorbance is directly proportional to the total antioxidant capacity of the sample.
Detailed Protocol:
-
Reagent Preparation:
-
Copper(II) Chloride Solution (10⁻² M): Dissolve 0.4262 g of CuCl₂·2H₂O in distilled water and dilute to 250 mL.
-
Ammonium Acetate Buffer (pH 7.0): Dissolve 19.27 g of ammonium acetate in distilled water and dilute to 250 mL.
-
Neocuproine Solution (7.5 x 10⁻³ M): Dissolve 0.039 g of neocuproine in 96% ethanol and dilute to 25 mL.
-
Trolox Standard Solution (2 mM): Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol). Prepare a series of dilutions to create a standard curve.
-
-
Assay Procedure (adapted for 96-well plate): [1][8]
-
To each well, add 40 µL of the sample or standard solution.
-
Add 40 µL of CUPRAC Reagent A (Copper(II) chloride solution) to each well.
-
Add 40 µL of a freshly prepared mixture of CUPRAC Reagent B (Neocuproine solution) and CUPRAC Reagent E (Ammonium Acetate buffer) to each well.
-
Incubate the plate for 30 minutes at room temperature.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Construct a standard curve using the absorbance values of the Trolox standards.
-
Determine the antioxidant capacity of the samples from the standard curve and express the results as Trolox equivalents (TE).
-
Nitroblue Tetrazolium (NBT) Reduction Assay for SOD-like Activity
This assay measures the ability of a compound to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals, which provides an indication of its superoxide dismutase (SOD)-like activity.
Principle: Superoxide radicals, generated by a system such as xanthine/xanthine oxidase, reduce the yellow NBT to a blue formazan product, which can be measured spectrophotometrically at 560 nm. An SOD-like compound will compete with NBT for the superoxide radicals, thereby inhibiting the color formation.
Detailed Protocol: [9][10][11]
-
Reagent Preparation:
-
Reaction Mixture: Prepare a solution containing 50 mM potassium phosphate buffer (pH 7.8), 0.1 mM EDTA, 50 µM NBT, and 100 µM xanthine.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in buffer. The final concentration used will depend on the desired rate of superoxide generation.
-
Sample/Standard Solutions: Prepare solutions of the copper chelates and a known SOD standard at various concentrations.
-
-
Assay Procedure:
-
In a microplate well or cuvette, mix the reaction mixture with the sample or standard solution.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Monitor the increase in absorbance at 560 nm over a set period.
-
-
Calculation:
-
The percentage inhibition of NBT reduction is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The concentration of the copper chelate that causes 50% inhibition of NBT reduction (IC50) can be determined to quantify its SOD-like activity.
-
Signaling Pathway and Experimental Workflow
Antioxidant Defense Pathway Involving Superoxide Dismutase (SOD)
Copper is a critical cofactor for the antioxidant enzyme Cu/Zn Superoxide Dismutase (SOD1), which plays a central role in the cellular defense against oxidative stress. SOD1 catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The hydrogen peroxide is then further detoxified by other enzymes like catalase and glutathione peroxidase. Copper chelates with SOD-like activity can supplement or mimic this crucial enzymatic function.
Experimental Workflow for Comparing Copper Chelate Bioavailability
A common in vivo method to assess the bioavailability of different copper sources involves feeding copper-depleted subjects with diets supplemented with the various copper chelates and then measuring the repletion of copper in tissues like the liver and plasma.
Conclusion
The available evidence suggests that this compound is a potent antioxidant with SOD-mimetic properties. However, a comprehensive, direct comparison with other popular copper chelates like copper glycinate and copper citrate is lacking in the current scientific literature. Copper glycinate appears to have superior bioavailability compared to inorganic copper sulfate and exhibits anti-inflammatory effects. In contrast, copper citrate's bioavailability has been questioned, and it may exhibit pro-oxidant properties under certain conditions.
For researchers and drug development professionals, the choice of a copper chelate should be guided by the specific application. For applications requiring antioxidant activity, this compound shows promise, but further quantitative studies are needed to establish its potency relative to other chelates. For oral supplementation where bioavailability is a primary concern, copper glycinate appears to be a favorable option based on current data. Future research should focus on direct, controlled comparative studies to elucidate the relative efficacies of these copper chelates in various biological systems.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Comparative Study of Antioxidant and Pro-Oxidant Properties of Homoleptic and Heteroleptic Copper Complexes with Amino Acids, Dipeptides and 1,10-Phenanthroline: The Quest for Antitumor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Effects of Copper Bis-Glycinate In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual Role of Selected Antioxidants Found in Dietary Supplements: Crossover between Anti- and Pro-oxidant Activities in the Presence of Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. Superoxide dismutase-like activities of copper(II) complexes tested in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A methodological approach to superoxide dismutase (SOD) activity assay based on inhibition of nitroblue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Copper L-Aspartate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the characterization of Copper L-aspartate, a compound of interest in various research and pharmaceutical applications. Due to the limited availability of public, detailed experimental data for this compound, this document establishes a framework for its analytical cross-validation by drawing comparisons with well-characterized, alternative copper-amino acid and copper-organic acid complexes, namely Copper Bisglycinate and Copper Gluconate. The experimental protocols provided are based on established methods for these analogous compounds and represent the expected analytical approach for this compound.
Data Presentation: A Comparative Analysis
The following tables summarize the key analytical specifications for this compound and its alternatives. It is important to note that while extensive data is available for Copper Bisglycinate and Copper Gluconate, the data for this compound is primarily based on theoretical values and limited experimental findings.
Table 1: Physicochemical Properties
| Property | This compound | Copper Bisglycinate | Copper Gluconate |
| Appearance | Blue powder[1][2] | Blue to purple crystalline powder[3] | Light blue to bluish-green crystalline powder[4][5] |
| Molecular Formula | C₄H₅CuNO₄ (1:1 complex)[6] or C₈H₁₂CuN₂O₈ (1:2 complex)[1][7] | C₄H₈CuN₂O₄[8] | C₁₂H₂₂CuO₁₄[4] |
| Molecular Weight | 194.63 g/mol (1:1 complex)[6] or 327.74 g/mol (1:2 complex)[7] | 211.66 g/mol [3] | 453.84 g/mol [4] |
| Solubility | Soluble in water (0.43 g/100 mL)[9] | Soluble in water (30 mg/mL)[4] |
Table 2: Elemental Analysis Data
| Element | This compound (C₈H₁₂CuN₂O₈) (Theoretical) | Copper Bisglycinate (C₄H₈CuN₂O₄) (Experimental)[10] | Copper Gluconate (C₁₂H₂₂CuO₁₄) (Theoretical) |
| Carbon (C) | 29.31% | ~34.3%[11] | 31.75% |
| Hydrogen (H) | 3.69% | ~7.3%[11] | 4.89% |
| Nitrogen (N) | 8.55% | ~8.0%[11] | Not Applicable |
| Copper (Cu) | 19.38% | ~18.1%[11] | 13.99% |
| Oxygen (O) | 39.06% | Not specified | 49.37% |
Table 3: Spectroscopic and Chromatographic Data
| Technique | This compound (Expected) | Copper Bisglycinate (Reported) | Copper Gluconate (Reported) |
| HPLC-UV Purity | >98% (typical specification) | Not specified | >98%[12] |
| Mass Spectrometry (m/z) | Expected [M+H]⁺ for C₈H₁₂CuN₂O₈ at ~328 | [MH]⁺ at 213 m/z[13] | Not specified in detail[14] |
| NMR | Not routinely applicable for ¹H and ¹³C due to paramagnetic Cu(II) | Not routinely applicable | Not routinely applicable |
Experimental Protocols
The following are detailed methodologies for key analytical experiments. These protocols are based on established methods for copper complexes and are recommended for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify this compound from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 4-µm particle size) is often suitable for the analysis of copper complexes.[15]
-
Mobile Phase: A gradient method is often employed. For instance, Mobile Phase A could be 0.1% trifluoroacetic acid in deionized water, and Mobile Phase B could be acetonitrile.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the copper complex has maximum absorbance (e.g., around 310 nm for a Cu-EDTA complex, which can be formed post-column, or a wavelength suitable for the aspartate complex itself).[16]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and a reference standard onto the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks.
Mass Spectrometry (MS) for Molecular Weight Confirmation
This protocol is for the confirmation of the molecular identity of this compound.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode is typically used for copper complexes.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as a mixture of water and methanol.
-
Analysis: Infuse the sample solution into the ESI-MS. The resulting mass spectrum should show a peak corresponding to the molecular ion of the this compound complex (e.g., [M+H]⁺). For Copper Bisglycinate, a molecular ion peak at m/z 213 has been reported.[13]
Elemental Analysis for Compositional Verification
This method determines the percentage of carbon, hydrogen, nitrogen, and copper in the sample.
-
Instrumentation: A CHN elemental analyzer and an Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) for copper content.
-
Sample Preparation: Dry the sample to a constant weight to remove any residual moisture. For CHN analysis, a small, accurately weighed amount of the sample is combusted in the analyzer. For copper analysis by ICP-OES, the sample is first digested in a suitable acid mixture.
-
Analysis: The CHN analyzer measures the combustion products to determine the percentage of each element. The ICP-OES measures the emission of the copper atoms in the plasma to determine its concentration. The results are then compared to the theoretical percentages for the expected molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Considerations
Standard ¹H and ¹³C NMR are generally not effective for the direct analysis of paramagnetic Cu(II) complexes like this compound. The paramagnetic nature of the Cu(II) ion leads to significant broadening of the NMR signals, making them difficult to observe and interpret. However, NMR can be a valuable tool for analyzing the starting material, L-aspartic acid, to ensure its identity and purity before synthesis.[17][18]
Visualizations: Analytical Workflow
The following diagram illustrates a typical workflow for the analytical cross-validation of a copper-amino acid complex like this compound.
This workflow outlines the logical progression from synthesis to comprehensive analytical characterization, ensuring the identity, purity, and structural integrity of the final product. Each step employs specific analytical techniques to provide orthogonal data, leading to a robust cross-validation of the analytical results.
References
- 1. This compound CAS 65732-10-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. indiamart.com [indiamart.com]
- 3. Copper bisglycinate powder [29% Cu] | Vita Actives [vitaactives.com]
- 4. Copper gluconate - Wikipedia [en.wikipedia.org]
- 5. cir-safety.org [cir-safety.org]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Copper-DL-aspartate|lookchem [lookchem.com]
- 8. Cupric Glycinate | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bis(D-gluconato-kappaO1,kappaO2)copper | C12H22CuO14 | CID 10692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Copper Gluconate [drugfuture.com]
- 13. tandfonline.com [tandfonline.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. peerj.com [peerj.com]
- 17. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]
- 18. researchgate.net [researchgate.net]
Comparative Catalysis: Copper L-aspartate and Other Copper Complexes in Organic Synthesis
A detailed analysis of the catalytic prowess of Copper L-aspartate in comparison to other prevalent copper-based catalysts reveals a nuanced landscape where the choice of ligand and reaction conditions dictates efficacy. While direct, quantitative comparisons across a broad spectrum of reactions are not extensively documented in existing literature, a deeper dive into specific catalytic processes, such as oxidation and coupling reactions, provides valuable insights into their relative performance.
This guide offers an objective comparison of this compound's catalytic activity with that of other notable copper complexes, supported by available experimental data. It is intended for researchers, scientists, and professionals in drug development seeking to understand the catalytic potential of these compounds.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the catalytic performance of various copper complexes in different organic transformations. It is important to note that direct comparisons are limited by the availability of studies conducted under identical conditions.
| Catalyst System | Reaction Type | Substrate | Product Yield (%) | Reaction Time (h) | Key Observations |
| Copper(II) L-aspartate | Oxidation | L-Ascorbic Acid | - | - | Inhibits catalytic oxidation compared to free Cu(II) ions due to stable complex formation.[1] |
| Copper(II) acetate | Oxidation | L-Ascorbic Acid | - | - | Catalyzes the oxidation of L-ascorbic acid more effectively than the Copper-aspartame complex.[1] |
| CuI / L-proline | N-arylation | Aryl halides and Amines | Good to Excellent | 1-24 | L-proline significantly accelerates the Ullmann-type coupling reactions under milder conditions.[2][3] |
| CuI / N,N-dimethylglycine | N-arylation | Aryl halides and Amines | Good to Excellent | 1-24 | N,N-dimethylglycine is another effective amino acid ligand for promoting copper-catalyzed coupling reactions.[2][3] |
| Copper Nanoparticles | Oxidation | Glycine | - | - | Catalytic activity is dependent on the size of the nanoparticles.[4] |
| CuCl₂ / Ligand | Chan-Lam Coupling | Benzimidazole and Phenylboronic acid | up to 96% | 1-24 | The choice of ligand is crucial for achieving high yields in the N-arylation of benzimidazoles.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for reactions discussed in this guide.
Synthesis of Copper(II) L-aspartate Complex
A representative synthesis of a Copper(II) L-aspartate complex, specifically Cu(Asp)Cl₂, involves the reaction of Copper(II) chloride dihydrate with aspartic acid.[7]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
L-aspartic acid
-
Distilled water
Procedure:
-
Dissolve 1 mmol of CuCl₂·2H₂O in 25 mL of distilled water.
-
Dissolve 2 mmol of L-aspartic acid in 25 mL of distilled water.
-
Mix the two solutions and stir at a controlled pH (e.g., pH 4) for a specified time (e.g., 3 hours) at room temperature.
-
The resulting solid product is then filtered, washed, and dried.
General Procedure for Copper-Catalyzed N-Arylation of Benzimidazole (Chan-Lam Coupling)
The following is a general protocol for the Chan-Lam coupling reaction, which can be adapted for different copper catalysts and ligands.[3][6]
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Benzimidazole
-
Copper catalyst (e.g., CuI, CuCl₂)
-
Ligand (if applicable)
-
Base (e.g., NaOH, K₂CO₃)
-
Solvent (e.g., ethylene glycol, DMSO)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), benzimidazole (1.2 mmol), copper catalyst (e.g., 5 mol%), and base (2.0 mmol).
-
Add the solvent (e.g., 3 mL) and a ligand if required.
-
The reaction mixture is then stirred at a specific temperature (e.g., 120 °C) for a designated time (e.g., 12-24 hours).
-
After completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.
-
The organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography.
Visualizing Catalytic Pathways
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex processes involved in catalysis.
Caption: Proposed catalytic cycle for the Copper-catalyzed Chan-Lam N-arylation of benzimidazoles.
Caption: A typical experimental workflow for a copper-catalyzed cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Copper L-aspartate: A Comparative Guide Using PXRD
For researchers and professionals in drug development and materials science, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of Powder X-ray Diffraction (PXRD) with other analytical techniques for assessing the purity of synthesized Copper L-aspartate, a coordination polymer with applications in various fields.
Synthesis of this compound
This compound can be synthesized through various methods, including:
-
Reaction-Diffusion: This method involves the diffusion of a copper salt solution into a gel matrix containing deprotonated aspartic acid, leading to the formation of this compound spherulites.[1]
-
Solvothermal/Hydrothermal Synthesis: These techniques involve the reaction of a copper salt and aspartic acid in a solvent (solvothermal) or water (hydrothermal) within a sealed container under elevated temperature and pressure to produce crystalline this compound.[2]
-
Conventional Solution-Based Synthesis: This involves the reaction of a copper salt, such as copper chloride, with aspartic acid in an aqueous solution, often with pH control, to precipitate the this compound complex.[3]
The choice of synthesis method can influence the crystalline phase and the potential impurities in the final product.
Purity Assessment Using Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive analytical technique used to identify the crystalline phases present in a solid sample. A pure, crystalline compound will produce a unique diffraction pattern, which serves as a fingerprint for that specific crystalline structure. The presence of crystalline impurities will result in additional peaks in the diffraction pattern.
Experimental Protocol for PXRD Analysis
A typical experimental protocol for assessing the purity of synthesized this compound using PXRD is as follows:
-
Sample Preparation:
-
Gently grind the synthesized this compound powder using an agate mortar and pestle to ensure a random orientation of the crystallites and a uniform particle size.
-
Mount the finely ground powder onto a sample holder. Ensure a flat and level surface to minimize errors in peak positions.
-
-
Instrument Setup and Data Collection:
-
Place the sample holder into the diffractometer.
-
Set the appropriate instrument parameters, such as the X-ray source (e.g., Cu Kα radiation), voltage, and current.
-
Define the scanning range (e.g., 5° to 50° 2θ) and the step size (e.g., 0.02°).
-
Initiate the data collection.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Compare the experimental PXRD pattern of the synthesized sample with a standard reference pattern for pure this compound.[1]
-
Identify any peaks in the experimental pattern that do not match the reference pattern. These additional peaks may indicate the presence of crystalline impurities.
-
For quantitative analysis of phase purity, perform a Rietveld or LeBail refinement of the PXRD data.[4][5][6] This allows for the determination of the weight percentage of each crystalline phase in the sample.
-
Comparison of PXRD with Alternative Purity Assessment Methods
While PXRD is a powerful tool for identifying crystalline impurities, a comprehensive purity assessment often involves complementary techniques. Other methods provide information on amorphous impurities, elemental composition, and thermal stability.
| Technique | Principle | Information Provided | Advantages | Limitations |
| PXRD | X-ray diffraction by crystalline structures | Crystalline phase identification and quantification. | - Non-destructive- High sensitivity to crystalline impurities- Provides quantitative phase analysis | - Insensitive to amorphous impurities- Requires a reference pattern for phase identification |
| Elemental Analysis (CHN) | Combustion of the sample to determine the percentage of Carbon, Hydrogen, and Nitrogen. | Elemental composition of the sample. | - Provides fundamental compositional data- Can indicate the presence of impurities with different elemental ratios | - Does not distinguish between different crystalline forms (polymorphs)- Insensitive to impurities with similar elemental composition |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Information about the functional groups present and the coordination environment of the metal ion.[7] | - Fast and simple- Sensitive to changes in chemical bonding | - Primarily qualitative- Can be difficult to detect small amounts of impurities with similar functional groups |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Ionization of the sample and separation of ions based on their mass-to-charge ratio. | Molecular weight of the complex.[8][9] | - High sensitivity- Provides information on molecular integrity | - May cause fragmentation of the complex- May not be suitable for all coordination compounds |
| Thermal Analysis (TGA/DSC) | Measurement of changes in physical and chemical properties as a function of temperature. | Thermal stability, water content, and decomposition profile.[1] | - Provides information on solvent/water content- Can detect thermally labile impurities | - Destructive- May not be able to distinguish between impurities with similar thermal behavior |
Visualizing the Workflow and Method Comparison
To better illustrate the process, the following diagrams outline the experimental workflow for PXRD analysis and the logical relationship in comparing PXRD with other analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 30272-90-3 | Benchchem [benchchem.com]
- 3. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 4. Assessing Cobalt(II/III) Complex Purity Using XRD and Its Impact on Effectiveness of Catalytic Chain Transfer Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncl.ac.uk [ncl.ac.uk]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
A Comparative Guide to the In Vitro and In Vivo Activity of Copper L-Aspartate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of Copper L-aspartate, a chelated form of copper with the amino acid L-aspartic acid. While research on this specific complex is ongoing, this document synthesizes available data and draws comparisons with other relevant copper complexes to offer insights into its potential therapeutic applications. The information presented is intended to support further research and drug development efforts in fields such as oncology, inflammation, and metabolic diseases.
In Vitro and In Vivo Data Comparison
The following tables summarize the quantitative data on the biological activities of this compound and comparable copper complexes. Direct data for this compound is presented where available; in its absence, data from structurally similar copper-amino acid or copper-carboxylate complexes are provided for comparative purposes.
Table 1: In Vitro Cytotoxicity of Copper Complexes against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Copper(II) Complexes with Amino Acids | HeLa (Cervical), MDA-MB-231 (Breast) | MTT Assay | Higher than Cisplatin | [1] |
| Copper(II) Schiff Base Complexes | HepG2 (Liver) | MTT Assay | 3.6 - 7.2 | [2] |
| Fluorinated Copper(II) Schiff Base Complexes | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | MTT Assay | Similar to Cisplatin (A549: 24.12 µM, MCF-7: 28.62 µM, HeLa: 14.98 µM) | [3] |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Assay | Dose | Inhibition of Edema (%) | Reference |
| Copper Aspirinate | Rat | Carrageenan-induced paw edema | 25 mg/kg | Significant suppression | [4] |
| Copper Aspirinate | Rat | Adjuvant arthritic rats | Not specified | Agonist action at lower doses | [5] |
Note: Direct in vivo anti-inflammatory data for this compound is limited. Copper aspirinate, a well-studied copper-carboxylate complex, is presented as a comparator.
Table 3: Superoxide Dismutase (SOD)-like Activity
| Compound | Assay | IC50 (µM) | Reference |
| Copper(II) Complexes with Amino Acid Dithiocarbamates | NBT Reduction Assay | 1.2 - 20 | |
| Copper(II) Nicotinic-Carboxylic Acid Complexes | NBT Reduction Assay | 34.42 - 47.49 |
Note: this compound is expected to exhibit SOD-like activity, a common feature of many copper complexes. The IC50 values for other copper-amino acid and copper-carboxylate complexes are provided for context.
Table 4: In Vivo Antidiabetic Activity
| Compound | Animal Model | Induction Method | Dose | Effect on Blood Glucose | Reference |
| Cu(Asp)Cl2 | Mice | Alloxan | Dose I | 76.13% reduction | |
| Copper Oxide Nanoparticles | Wister Rats | Alloxan | 300 mg/kg | Significant reduction | [6][7] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This widely used animal model is employed to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Wistar or Sprague-Dawley rats are typically used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a predetermined time following treatment (e.g., 30-60 minutes), a subs-plantar injection of carrageenan solution (typically 1% in saline) is administered into the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Anti-inflammatory Assessment: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Reaction Mixture: A reaction mixture is prepared containing a protein solution (e.g., bovine serum albumin or egg albumin), the test compound at various concentrations, and a buffer solution (e.g., phosphate-buffered saline, pH 6.3).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes) and then heated (e.g., at 51°C for 20 minutes) to induce protein denaturation.
-
Measurement: After cooling, the turbidity of the solution is measured using a spectrophotometer at a wavelength of approximately 660 nm.
-
Data Analysis: The percentage of inhibition of protein denaturation is calculated, and a standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
Superoxide Dismutase (SOD)-like Activity Assay
This assay measures the ability of a compound to scavenge superoxide radicals, mimicking the activity of the SOD enzyme.
-
Principle: The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Reaction Mixture: The reaction mixture contains xanthine, NBT, and the test compound at various concentrations in a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by adding xanthine oxidase.
-
Measurement: The formation of formazan from the reduction of NBT is monitored spectrophotometrically at approximately 560 nm.
-
Data Analysis: The percentage of inhibition of NBT reduction is calculated, and the IC50 value, representing the concentration of the compound that causes 50% inhibition, is determined.
Signaling Pathways and Mechanisms of Action
Copper complexes, including this compound, are believed to exert their biological effects through various mechanisms. The diagrams below illustrate some of the key signaling pathways and experimental workflows involved.
Conclusion
This compound, as a member of the broader class of copper complexes, demonstrates significant potential for therapeutic applications. The available data, supplemented by comparisons with structurally related compounds, suggest promising anticancer, anti-inflammatory, and antidiabetic properties. The primary mechanisms of action appear to involve the generation of reactive oxygen species and the modulation of key inflammatory pathways such as NF-κB.
Further research is warranted to establish a more definitive in vitro and in vivo correlation for this compound. Specifically, future studies should focus on determining its IC50 values against a wider range of cancer cell lines, evaluating its efficacy in various in vivo models of disease, and elucidating its pharmacokinetic and pharmacodynamic profiles. Such data will be crucial for advancing the development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiinflammatory activities of copper-aspirinate and aspirin in adjuvant arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoglycaemic activity of biosynthesized copper oxide nanoparticles in alloxan‐induced diabetic Wister rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoglycaemic activity of biosynthesized copper oxide nanoparticles in alloxan-induced diabetic Wister rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Copper L-aspartate performance in specific research applications
In the dynamic fields of scientific research and drug development, the precise selection of reagents is paramount to achieving reliable and reproducible results. This guide offers an objective comparison of Copper L-aspartate's performance against other common copper-containing compounds and standard therapeutic agents in key research applications. The following sections provide quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in making informed decisions.
Comparative Efficacy in Cancer Cell Cytotoxicity
Copper complexes have emerged as promising candidates in oncology research due to their potential to induce cancer cell death. The cytotoxic effects of various copper compounds are often compared to established chemotherapeutic agents like cisplatin. While direct comparative studies on this compound are limited in the available literature, data from other copper complexes provide valuable benchmarks.
Data Summary: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for a novel copper(II) complex and the standard chemotherapeutic drug, cisplatin, against various human cancer cell lines. Additionally, the IC50 for copper sulfate in HeLa cells is provided as a reference for a common inorganic copper salt.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Copper(II) Complex | PSN-1 | Pancreatic | >50 | [1] |
| HCT-15 | Colon | 0.28 ± 0.03 | [1] | |
| 2008 | Ovarian | 0.32 ± 0.04 | [1] | |
| A431 | Cervical | 0.52 ± 0.05 | [1] | |
| Cisplatin | PSN-1 | Pancreatic | 1.8 ± 0.2 | [1] |
| HCT-15 | Colon | 4.2 ± 0.5 | [1] | |
| 2008 | Ovarian | 0.9 ± 0.1 | [1] | |
| A431 | Cervical | 3.5 ± 0.4 | [1] | |
| Copper Sulfate | HeLa | Cervical | 225 µM (16h exposure) | [2] |
| 300 µM (8h exposure) | [2] |
Key Observations:
-
The tested copper(II) complex demonstrated significantly higher cytotoxicity (lower IC50 values) against HCT-15, 2008, and A431 cancer cell lines compared to cisplatin.[1]
-
Copper sulfate, an inorganic copper source, exhibits cytotoxic effects at much higher concentrations compared to the specialized copper complex and cisplatin, suggesting that the organic ligand plays a crucial role in the compound's anticancer activity.[2]
Role in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions like cancer. Copper is a known stimulator of angiogenesis, primarily by activating factors like Vascular Endothelial Growth Factor (VEGF).
Experimental Workflow: In Vitro Endothelial Tube Formation Assay
This assay is a common method to assess the angiogenic potential of compounds in vitro.
Caption: Workflow for in vitro angiogenesis tube formation assay.
Detailed Experimental Protocol: Endothelial Tube Formation Assay [3][4][5]
-
Plate Coating: Thaw Matrigel (or a similar basement membrane matrix) on ice. Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a 96-well plate. Ensure the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Culture endothelial cells (e.g., HUVECs) to 80-90% confluency. Harvest the cells using trypsin and neutralize with a trypsin inhibitor. Centrifuge the cells and resuspend them in a serum-free or low-serum medium. Perform a cell count to determine the cell concentration.
-
Cell Seeding and Treatment: Dilute the cell suspension to the desired concentration (e.g., 1-2 x 10^5 cells/mL). Add 100 µL of the cell suspension to each Matrigel-coated well. Immediately add the test compounds (e.g., this compound, copper sulfate, VEGF as a positive control) at various concentrations.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.
-
Visualization and Quantification: After incubation, examine the formation of capillary-like structures (tubes) using an inverted microscope. Capture images of the tube networks. Quantify the extent of angiogenesis by measuring parameters such as total tube length, number of junctions (branch points), and number of enclosed loops using image analysis software.
Modulation of Superoxide Dismutase (SOD) Activity
Copper is an essential cofactor for the antioxidant enzyme Copper-Zinc Superoxide Dismutase (Cu,Zn-SOD or SOD1), which plays a critical role in mitigating oxidative stress by converting superoxide radicals to less harmful molecules. The bioavailability of copper from different sources can influence the activity of SOD1.
Signaling Pathway: SOD1 Activation and Copper Chaperone Pathway
The proper folding and activation of SOD1 require the incorporation of both copper and zinc ions. The copper chaperone for SOD1 (CCS) plays a key role in delivering copper to the enzyme.
Caption: Copper delivery to SOD1 via the CCS chaperone.
Detailed Experimental Protocol: SOD Activity Assay (Inhibition-based) [6]
This method measures SOD activity by its ability to inhibit the reduction of a chromogenic agent by superoxide radicals generated in situ.
-
Cell/Tissue Lysate Preparation: Homogenize cells or tissues in a suitable buffer (e.g., phosphate buffer with protease inhibitors) on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic proteins, including SOD1. Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer), a source of superoxide radicals (e.g., xanthine and xanthine oxidase), and a detector molecule that changes color upon reduction by superoxide (e.g., nitroblue tetrazolium - NBT, or WST-1).
-
Assay Procedure:
-
Add a standardized amount of cell/tissue lysate (e.g., 10-20 µg of protein) to the wells.
-
To differentiate between Cu,Zn-SOD and Mn-SOD, a parallel set of samples can be pre-incubated with potassium cyanide (KCN), which inhibits Cu,Zn-SOD.
-
Initiate the reaction by adding the final component (e.g., xanthine oxidase).
-
-
Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 560 nm for NBT reduction) over time using a microplate reader.
-
Calculation: The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction compared to a control without the enzyme. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of reduction of the chromogenic agent by 50%. Results are typically expressed as units of SOD activity per milligram of protein.
Involvement in Cancer Signaling Pathways
Recent research has highlighted the intricate roles of both copper and aspartate in regulating key signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK and mTOR pathways.
Logical Relationship: Copper and Aspartate in Cancer Progression
Copper and aspartate can independently and potentially synergistically contribute to cancer cell proliferation and survival through their influence on distinct but interconnected signaling cascades.
Caption: Interplay of copper and aspartate signaling in cancer.
Copper in the MAPK/ERK Pathway:
-
Copper is essential for the activation of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.[7]
-
The copper transporter Ctr1 facilitates the entry of copper into the cell.
-
Intracellular copper directly binds to MEK1/2, a key kinase in the pathway, enhancing its ability to phosphorylate and activate its downstream target, ERK1/2.[7][8]
-
This copper-dependent activation of the MAPK pathway is crucial for oncogenic signaling, particularly in cancers with BRAF mutations.
Aspartate in the mTORC1 Pathway:
-
Aspartate, a non-essential amino acid, has been identified as a limiting nutrient for the proliferation of cancer cells, especially under hypoxic conditions.[9]
-
The availability of aspartate is sensed by the mTORC1 pathway, a central regulator of cell growth and metabolism.[10][11]
-
Activation of mTORC1 by aspartate promotes the synthesis of proteins and nucleotides, which are essential for rapid cell division.[11][12]
-
In endothelial cells, aspartate-dependent mTORC1 activation is crucial for the translation of growth factor receptors, thereby promoting angiogenesis.[11]
Experimental Protocol: Measuring Intracellular Copper Concentration [13][14]
Accurate measurement of intracellular copper is crucial for studies investigating its role in signaling and metabolism.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with this compound or other copper compounds at various concentrations and for different time points.
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells three times with ice-cold PBS containing EDTA to remove extracellular copper.
-
Harvest the cells by scraping or trypsinization.
-
Count the cells to normalize the final copper concentration to the cell number.
-
Lyse the cell pellet using a lysis buffer or by sonication.
-
-
Sample Preparation for ICP-MS (Inductively Coupled Plasma Mass Spectrometry):
-
Digest the cell lysate with concentrated nitric acid at a high temperature to break down all organic matter.
-
Dilute the digested sample with deionized water to a final acid concentration suitable for ICP-MS analysis.
-
-
ICP-MS Analysis:
-
Prepare a series of copper standards of known concentrations to generate a calibration curve.
-
Analyze the prepared samples and standards using an ICP-MS instrument to determine the copper concentration.
-
The results are typically expressed as copper mass per cell number (e.g., µg/10^6 cells).
-
-
Colorimetric Assay (Alternative Method):
-
Use a commercially available copper assay kit.
-
In acidic conditions, copper ions in the cell lysate react with a complexing agent to form a colored product.
-
Measure the absorbance at the specified wavelength (e.g., 580 nm) with a microplate reader.
-
Calculate the copper concentration based on a standard curve generated with known copper concentrations.[14]
-
This guide provides a framework for comparing the performance of this compound in key research applications. The provided data and protocols can be adapted to specific experimental needs, enabling researchers to design and execute robust and informative studies.
References
- 1. Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanisms Underlying the Cytotoxic Effects of Copper Via Differentiated Embryonic Chondrocyte Gene 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SOD1 Inhibitor, LCS-1, Oxidizes H2S to Reactive Sulfur Species, Directly and Indirectly, through Conversion of SOD1 to an Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. grantome.com [grantome.com]
- 11. Aspartate metabolism in endothelial cells activates the mTORC1 pathway to initiate translation during angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting mTOR and Metabolism in Cancer: Lessons and Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thermofisher.com [thermofisher.com]
Head-to-head comparison of different Copper L-aspartate synthesis methods
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of metallodrug candidates like Copper L-aspartate is a critical starting point for further investigation. This guide provides a head-to-head comparison of three primary synthesis methods: conventional chemical synthesis, electrochemical synthesis, and microwave-assisted synthesis. The objective is to offer a clear overview of their respective performance based on available experimental data, alongside detailed protocols to aid in reproducibility.
Performance Comparison
The selection of a synthesis method for this compound hinges on a variety of factors, including yield, reaction time, purity of the final product, and scalability. The following table summarizes the quantitative data available for each of the discussed methods.
| Parameter | Chemical Synthesis | Electrochemical Synthesis | Microwave-Assisted Synthesis |
| Typical Yield | ~95%[1] | 80-95%[2] | High yields, often >80% (estimated for copper-amino acid complexes)[3] |
| Reaction Time | 3 hours[1] | Variable, can be rapid | 3-15 minutes[3][4] |
| Purity | High, confirmed by IR and elemental analysis[1] | High, product contains less water than chemical synthesis product[2] | Generally high, requires purification |
| Key Advantages | Well-established, high yield under optimized conditions | High purity, avoids bulk heating, potential for high space-time yield | Extremely rapid, energy-efficient, potential for process intensification |
| Key Disadvantages | Longer reaction times, requires heating | Requires specialized equipment, potential for side reactions at electrodes | Requires specialized microwave reactor, potential for localized overheating |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of this compound. Below are the methodologies for the three compared synthesis routes.
Chemical Synthesis Protocol
This method involves the direct reaction of a copper salt with L-aspartic acid in an aqueous solution.
Materials:
-
Copper (II) chloride dihydrate (CuCl₂·2H₂O)
-
L-aspartic acid
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Distilled water
Procedure:
-
Prepare a solution of L-aspartic acid by dissolving 0.26 g (2 mmol) in 25 mL of distilled water.
-
Prepare a solution of Copper (II) chloride dihydrate by dissolving 0.17 g (1 mmol) in 25 mL of distilled water.
-
Mix the two solutions.
-
Adjust the pH of the resulting mixture to 4 using a 0.1 M NaOH solution.
-
Reflux the mixture at 60°C for 3 hours with continuous stirring.
-
After the reaction is complete, cool the solution to room temperature to allow for the precipitation of the blue this compound complex.
-
Collect the solid product by filtration.
-
Wash the product with distilled water and dry it under vacuum.[1]
Electrochemical Synthesis Protocol
This method utilizes an electrochemical cell with a copper anode that dissolves to provide the copper ions for the complexation reaction.
Materials:
-
L-aspartic acid
-
Supporting electrolyte (e.g., sodium perchlorate)
-
Distilled water/Ethanol mixture
-
Copper plate (anode)
-
Platinum or another inert metal plate (cathode)
Procedure:
-
Prepare an electrolyte solution by dissolving L-aspartic acid and a supporting electrolyte in a mixture of distilled water and ethanol.
-
Assemble an electrochemical cell with a copper plate as the anode and a platinum plate as the cathode, separated by a diaphragm if necessary.
-
Immerse the electrodes in the electrolyte solution.
-
Apply a constant current or potential between the electrodes. The copper anode will dissolve, releasing Cu²⁺ ions into the solution.
-
The Cu²⁺ ions react with the L-aspartic acid in the solution to form the this compound complex, which precipitates.
-
Continue the electrolysis until a sufficient amount of product is formed. The yield can be controlled by the amount of charge passed through the cell.
-
Collect the precipitate by filtration, wash with the solvent mixture, and dry under vacuum.[2]
Microwave-Assisted Synthesis Protocol
This method leverages microwave energy to rapidly heat the reaction mixture, significantly reducing the synthesis time. While a specific protocol for this compound is not extensively detailed in the literature, the following is a general procedure adapted from the synthesis of other copper-amino acid complexes.
Materials:
-
Copper (II) salt (e.g., CuCl₂·2H₂O or CuSO₄·5H₂O)
-
L-aspartic acid
-
Solvent (e.g., water or ethanol)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve the copper (II) salt and L-aspartic acid in the chosen solvent. The molar ratio should be stoichiometric (1:2 for Cu²⁺:Aspartic Acid).
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters, such as temperature, pressure, and irradiation time. A typical starting point could be 100-150°C for 5-10 minutes.
-
After the microwave irradiation is complete, allow the vessel to cool to room temperature.
-
The this compound product will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry.[3][4]
Visualizing the Workflow
To provide a clear overview of the process from synthesis to evaluation for drug development professionals, the following diagrams illustrate the general synthesis pathway and a comprehensive experimental workflow.
Caption: General synthesis pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave Synthesis, Basic Spectral and Biological Evaluation of Some Copper (II) Mesoporphyrinic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Copper L-Aspartate: A Guide for Laboratory Professionals
The proper disposal of Copper L-aspartate is crucial for ensuring laboratory safety and environmental protection. As a compound containing copper, a heavy metal, it is imperative that researchers, scientists, and drug development professionals adhere to established hazardous waste protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety and chemical handling best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust particles. In case of a spill, moisten the spilled material or use a HEPA-filter vacuum for clean-up and deposit the material into a sealed container for disposal.[1] Do not wash spills into the sewer system.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste contractor. The following is a general step-by-step procedure:
-
Waste Identification and Classification:
-
This compound waste should be classified as hazardous chemical waste due to its copper content. Heavy metals are generally considered environmentally hazardous.[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Segregate it from incompatible materials, such as strong oxidizing agents.[2][3]
-
-
Containerization:
-
Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.[4][5] Plastic containers are often preferred.[4]
-
Ensure the container is in good condition with a secure, tight-fitting lid.[2][5]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[2]
-
-
Labeling:
-
Accumulation and Storage:
-
Request for Disposal:
-
Once the container is full or has reached the accumulation time limit set by your institution (often around 6 months), request a waste pickup from your EHS office or designated hazardous waste management service.[6]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a direct call.[5][6]
-
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are typical limits and may vary by institution and jurisdiction. Always consult your local and institutional regulations for specific requirements.
| Parameter | Limit | Regulatory Guideline |
| Maximum Volume of Hazardous Waste in SAA | 55 gallons | A maximum of 55 gallons of hazardous waste may be stored in any Satellite Accumulation Area.[4] |
| Maximum Volume of Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | For acutely toxic chemical waste (P-list), a maximum of one quart of liquid or one kilogram of solid may be accumulated.[4] |
| Container Fill Level | Do not fill beyond the neck or have at least one-inch headroom | Containers should not be filled beyond the neck or should have at least one-inch headroom to allow for expansion.[2] |
| Storage Time Limit for Partially Filled Containers in SAA | Up to 1 year | Closed, properly labeled containers that are partially filled may remain in a Satellite Accumulation Area for up to one (1) year.[2] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Copper L-aspartate
Essential Safety and Handling Guide for Copper L-aspartate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety standards.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure and ensure safety. The following personal protective equipment (PPE) is mandatory.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Gloves must be inspected before use and disposed of properly after handling the compound.[1][2]
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[1][3] A face shield should be worn in situations with a higher risk of splashing or aerosol generation.[1][3][4]
-
Skin and Body Protection: A laboratory coat is required to protect the skin and personal clothing.[1] For operations with a higher risk of contamination, disposable coveralls may be necessary.[4][5]
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be required for handling small quantities. However, if dust or aerosols are generated, a NIOSH-approved respirator (e.g., an N95 dust mask) is necessary to prevent inhalation.[2][5]
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting is critical to maintaining a safe environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Have a chemical spill kit readily accessible.
-
-
Handling the Compound:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize inhalation of dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use dedicated spatulas and weighing boats for transferring the powder.
-
Keep containers of this compound tightly closed when not in use.[6]
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent.
-
Properly dispose of all contaminated materials, including gloves and weighing boats, in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative information related to the safe handling of copper compounds, which should be considered when working with this compound.
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) | 1 mg/m³ (as Copper dusts and mists) and 0.1 mg/m³ (as Copper fume) averaged over an 8-hour workshift. | [7] |
| NIOSH Recommended Exposure Limit (REL) | 1 mg/m³ (as Copper dusts and mists) and 0.1 mg/m³ (as Copper fume) averaged over a 10-hour workshift. | [7] |
| ACGIH Threshold Limit Value (TLV) | 1 mg/m³ (as Copper dusts and mists) and 0.2 mg/m³ (as Copper fume) averaged over an 8-hour workshift. | [7] |
| Acute-duration Oral Minimal Risk Level (MRL) for Copper | 0.02 mg Cu/kg/day, based on gastrointestinal effects. | [8] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a designated, clearly labeled hazardous waste container.
-
Unused or excess this compound must be disposed of as hazardous chemical waste.
-
-
Containerization:
-
Use chemically resistant, sealable containers for all this compound waste.
-
Label the waste container clearly with "Hazardous Waste" and the chemical name "this compound."
-
-
Disposal:
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. uprm.edu [uprm.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
